5-Bromo-2-methoxy-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPXLJKMNBQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400327 | |
| Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-39-7 | |
| Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine
CAS Number: 164513-39-7
This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.
Physicochemical Properties
This compound is a halogenated pyridine derivative. Its physicochemical properties are summarized in the table below, providing essential information for its handling, application, and analysis.
| Property | Value | Reference |
| CAS Number | 164513-39-7 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 38-42 °C | |
| Boiling Point | 253.9±25.0 °C at 760 mmHg | |
| Density | 1.494±0.06 g/cm³ | [2] |
| Purity | Typically >97% |
Synthesis and Experimental Protocols
Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This protocol outlines the bromination of 2-methoxy-4-methyl-3-nitropyridine.
Materials:
-
2-methoxy-4-methyl-3-nitropyridine
-
Acetic acid
-
Sodium acetate
-
Bromine
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid.
-
Slowly add sodium acetate (3.6 eq) to the stirring solution at room temperature.
-
Cool the mixture in an ice bath and add bromine (2.7 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.[3][4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Quench the excess bromine by the dropwise addition of a 10% aqueous sodium bisulfite solution until the orange color disappears.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under a vacuum to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[3][4]
Workflow for the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine:
Synthesis Workflow
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. This makes it a valuable precursor for introducing the 2-methoxy-4-methylpyridine moiety into more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids, leading to the synthesis of a wide range of biaryl compounds. These structures are of significant interest in medicinal chemistry as they are common motifs in biologically active molecules, including kinase inhibitors.[5][6]
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Suzuki-Miyaura Catalytic Cycle
Role in Kinase Inhibitor Development
Pyridine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The functional groups on this compound provide opportunities for chemists to modulate the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Derivatives of similar brominated pyridines have been investigated as inhibitors of various kinases, including those in the p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK) signaling pathways.[5][6] These pathways are often dysregulated in cancer and inflammatory diseases, making them important therapeutic targets.
Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway and the point of inhibition by a hypothetical inhibitor derived from this compound.
Generic Kinase Pathway Inhibition
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. The resulting compounds, particularly those with biaryl structures, are promising candidates for the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this important building block for their scientific endeavors.
References
An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine
For researchers, scientists, and professionals in drug development, 5-Bromo-2-methoxy-4-methylpyridine is a versatile chemical intermediate with significant potential in various scientific applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, presenting data in a structured format for ease of reference and comparison.
Core Chemical Properties
This compound is a halogenated pyridine derivative. Its chemical structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, makes it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 164513-39-7 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | White to almost white powder to crystal | [1][3] |
| Melting Point | 36 - 40 °C | [1][3] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Synthesis and Reactivity
The synthesis of substituted pyridines often involves multi-step processes. While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar compounds. For instance, the synthesis of the related compound 5-bromo-2-methoxy-4-methyl-3-nitropyridine starts from 2-methoxy-4-methyl-3-nitropyridine.[4][5] This suggests that functionalization of a pre-existing substituted pyridine ring is a common strategy.
The bromine atom at the 5-position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. The methoxy group at the 2-position can also be a site for nucleophilic substitution.
Applications in Research and Development
This compound serves as a key intermediate in several areas of chemical research and development:
-
Pharmaceutical Development: It is utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The pyridine scaffold is a common motif in many biologically active molecules.
-
Agrochemicals: This compound finds application in the formulation of pesticides and herbicides, contributing to improved crop protection.[1]
-
Material Science: Its unique chemical properties are leveraged in the creation of advanced polymers and coatings.[1]
-
Organic Synthesis: As a versatile intermediate, it enables the construction of more complex molecules for various research purposes.[2]
Experimental Protocols
Below are generalized methodologies for the characterization and a plausible synthetic approach for this compound.
General Spectroscopic Analysis
Objective: To confirm the structure and purity of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
-
Infrared (IR) Spectrometer
Procedure:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
-
Mass Spectrometry:
-
Introduce a small sample into the mass spectrometer.
-
Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or a thin film).
-
Record the IR spectrum to identify characteristic functional group vibrations.
-
Plausible Synthetic Workflow
The following diagram illustrates a conceptual synthetic pathway for this compound, starting from a commercially available pyridine derivative. This represents a logical workflow rather than a specific, cited experimental protocol.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for a structurally similar compound, it may cause skin and eye irritation and may be harmful if swallowed.[6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.[1]
Logical Relationship of Applications
The following diagram illustrates the role of this compound as a versatile building block in different scientific fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 164513-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 6. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and potential biological relevance of 5-Bromo-2-methoxy-4-methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.
Core Compound Properties
This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a pyridine ring, a bromine atom, a methoxy group, and a methyl group, which together confer its characteristic reactivity and physical properties.
| Property | Value |
| Molecular Weight | 202.05 g/mol |
| Molecular Formula | C₇H₈BrNO |
| Physical State | Solid |
| Melting Point | 36.0 to 40.0 °C |
| CAS Number | 164513-39-7 |
Synthetic Utility and Experimental Protocols
The primary utility of this compound in organic synthesis lies in its capacity to participate in cross-coupling reactions, largely owing to the presence of the bromine substituent. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations. This enables the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring, paving the way for the synthesis of diverse molecular scaffolds.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid. This method is analogous to the reactions in which this compound would be utilized.
Materials:
-
This compound (or analogous bromo-pyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-dioxane and water mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas, such as argon or nitrogen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water).
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Biological Significance and Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules is well-established.[1] Derivatives of similar brominated pyridines are explored for various therapeutic applications.
The pyridine scaffold is a privileged structure in medicinal chemistry, and compounds derived from this compound are investigated for their potential as:
-
Anticancer Agents: The ability to generate diverse libraries of substituted pyridines through cross-coupling reactions makes this compound a valuable starting material for the discovery of novel kinase inhibitors and other anticancer therapeutics.
-
Antimicrobial Agents: Pyridine derivatives have a long history in the development of antibacterial and antifungal drugs.
-
Agrochemicals: This compound also serves as a building block for the synthesis of new pesticides and herbicides.[1]
Visualizing Synthetic Utility: The Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a key application of this compound in synthetic chemistry.
References
Elucidation of the Molecular Structure of 5-Bromo-2-methoxy-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive process for the structural elucidation of 5-Bromo-2-methoxy-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectroscopic data for this specific compound (CAS No. 164513-39-7), this document focuses on the established analytical workflow and data interpretation required for its characterization. To illustrate these principles, we will refer to spectroscopic data from the closely related and well-characterized compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. This guide provides detailed experimental protocols, predicted spectroscopic data, and a logical framework for researchers to confirm the structure of this compound upon obtaining experimental data.
Introduction
This compound is a heterocyclic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical agents.[1] Accurate structural confirmation is the cornerstone of chemical research and development, ensuring the identity and purity of a compound before its use in further applications. The structural elucidation of an organic molecule is a systematic process that involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Predicted Molecular Structure and Properties
The proposed structure of this compound is presented below. Key physicochemical properties, based on its chemical formula C₇H₈BrNO, can be calculated and are essential for its characterization.
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Exact Mass | 200.979 g/mol |
| CAS Number | 164513-39-7 |
Analytical Workflow for Structure Elucidation
The logical workflow for confirming the structure of a synthesized compound like this compound is a multi-step process. It begins with the synthesis and purification of the compound, followed by analysis using various spectroscopic techniques. The data from each analysis is then interpreted to build a complete picture of the molecular structure.
Caption: Experimental workflow for structure elucidation.
Spectroscopic Data Interpretation: An Illustrative Example
As experimental data for this compound is not publicly available, we will utilize the data for the structurally similar compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to demonstrate the principles of spectroscopic analysis.[2][3] The presence of the nitro group in this analogue will influence the chemical shifts, but the fundamental interpretation of the spectra follows the same logic.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Table 2: ¹H NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (400 MHz, DMSO-d₆) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 | s | 1H | Pyridine ring proton (H-6) |
| 3.94 | s | 3H | Methoxy protons (-OCH₃) |
| 2.29 | s | 3H | Methyl protons (-CH₃) |
-
Interpretation for the target compound: For this compound, we would expect to see two distinct signals for the aromatic protons on the pyridine ring, likely appearing as singlets or narrow doublets depending on the coupling constants. The methoxy and methyl protons would each appear as sharp singlets, with integrations of 3H. The chemical shifts would differ from the nitro-analogue due to the absence of the electron-withdrawing nitro group.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 (attached to OCH₃) |
| ~148 | C6 |
| ~140 | C4 (attached to CH₃) |
| ~125 | C3 |
| ~110 | C5 (attached to Br) |
| ~53 | -OCH₃ |
| ~17 | -CH₃ |
-
Note: These are predicted values. The actual chemical shifts will need to be determined experimentally. The carbons attached to heteroatoms (N, O, Br) will show the largest shifts.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
| 201/203 | [M]⁺ | Molecular ion peak showing a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |
| 186/188 | [M-CH₃]⁺ | Loss of a methyl group |
| 172/174 | [M-OCH₃]⁺ | Loss of a methoxy group |
-
Interpretation: The most critical piece of information from MS is the molecular ion peak, which should confirm the molecular weight of 202.05 g/mol . The isotopic pattern of bromine is a key signature to look for.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3000-2850 | C-H stretching (methyl and methoxy groups) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | C-O stretching (methoxy group) |
| ~600-500 | C-Br stretching |
-
Interpretation: The IR spectrum will show characteristic peaks for the aromatic pyridine ring, the C-H bonds of the alkyl groups, the C-O bond of the ether, and the C-Br bond.
Experimental Protocols
To obtain the necessary data for structure elucidation, the following experimental procedures are recommended.
Synthesis and Purification
A potential synthetic route to this compound could involve the removal of the nitro group from 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, for example, through reduction to the amine followed by diazotization and removal of the diazonium group. Alternatively, direct synthesis from a suitable pyridine precursor could be employed. Following synthesis, the crude product must be purified, typically by column chromatography or recrystallization, to ensure that the sample for spectroscopic analysis is of high purity.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer capable of high-resolution mass measurement (e.g., ESI-TOF or GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or inject a solution into a GC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. If it is a liquid, a thin film can be prepared between salt plates.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Conclusion
The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. While public domain data for this specific compound is scarce, this guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols and applying the principles of spectroscopic interpretation, researchers can confidently confirm the structure of this and other novel chemical entities. The provided examples using a closely related compound serve as a practical illustration of the data analysis process.
References
5-Bromo-2-methoxy-4-methylpyridine physical properties
An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methoxy-4-methylpyridine
This technical guide provides a comprehensive overview of the known physical properties of this compound, a chemical compound utilized in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthetic protocols, and for quality control purposes.
| Property | Value | Source(s) |
| CAS Number | 164513-39-7 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [2][3] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 33-40 °C | [1][2][4] |
| Boiling Point | 229.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.45 g/mL | [1] |
| Purity | >98.0% (GC) | [2] |
| Flash Point | 225 °F | [1] |
| Storage Temperature | Refrigerated (0-10°C) | [2] |
Synthetic Pathway Overview
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[5] A general representation of its role in a synthetic workflow is outlined below.
Caption: General synthetic workflow illustrating the role of this compound.
Experimental Protocols
Determination of Melting Point
-
Methodology: The melting point is determined using the capillary method. A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube that is sealed at one end. The capillary tube is then placed in a calibrated melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point range.[6]
Determination of Boiling Point (Micro Method)
-
Methodology: For determining the boiling point of a small quantity of liquid, a micro method is employed. A small volume of the substance is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed within the liquid. This assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube upon cooling.[6]
Determination of Density
-
Methodology (Pycnometer Method): The density of the substance (if liquid at the measurement temperature) can be determined using a pycnometer. The mass of the clean, dry pycnometer is accurately measured. It is then filled with the liquid, ensuring the volume is precise by removing any excess. The mass of the filled pycnometer is recorded. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6] For solids, gas pycnometry or displacement methods can be used.
Determination of Solubility
-
Methodology: The solubility profile is assessed by adding a small, measured amount of this compound (e.g., 10 mg) to a test tube containing a specific volume of a solvent (e.g., 1 mL). The mixture is agitated at a controlled temperature. The solubility is determined by visual observation, noting whether the compound dissolves completely, partially, or remains insoluble. This procedure is repeated with a variety of solvents of differing polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a comprehensive solubility profile.[6]
References
- 1. This compound CAS#: 164513-39-7 [chemicalbook.com]
- 2. This compound | 164513-39-7 | TCI AMERICA [tcichemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The described methodology is based on established chemical transformations, offering a practical route for researchers, scientists, and professionals in drug development. This document details the necessary experimental protocols, summarizes quantitative data, and provides a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The pathway commences with the commercially available 2-chloro-4-methylpyridine, which first undergoes a nucleophilic substitution to introduce the methoxy group, yielding 2-methoxy-4-methylpyridine. This intermediate is then subjected to electrophilic bromination to afford the final product. The electronic properties of the methoxy and methyl groups on the pyridine ring direct the bromine to the 5-position.
Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations and provide a framework for the synthesis.
Step 1: Synthesis of 2-methoxy-4-methylpyridine
This procedure details the synthesis of the key intermediate, 2-methoxy-4-methylpyridine, from 2-chloro-4-methylpyridine.
Materials and Reagents:
-
2-Chloro-4-methylpyridine
-
Sodium methoxide
-
Methanol
-
Dioxane
-
Water
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add a solution of 2-chloro-4-methylpyridine in a 1:1 mixture of methanol and dioxane to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.
-
After cooling, filter the mixture and reduce the volume of the filtrate by evaporation.
-
Add water to the concentrated filtrate to precipitate the product.
-
Collect the solid product by filtration to yield 2-methoxy-4-cyanopyridine.[1]
Step 2: Synthesis of this compound
This protocol describes the selective bromination of 2-methoxy-4-methylpyridine to yield the target compound.
Materials and Reagents:
-
2-methoxy-4-methylpyridine
-
Bromine (Br₂)
-
Acetic acid
-
Sodium acetate
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve 2-methoxy-4-methylpyridine in acetic acid at room temperature with stirring.
-
Slowly add sodium acetate to the solution.
-
Add bromine dropwise to the reaction mixture. The addition time should be controlled.
-
After the addition is complete, the reaction mixture may be warmed to facilitate the reaction, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium bicarbonate solution.
-
The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to give this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis pathway. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield (%) |
| 1 | 2-Chloro-4-methylpyridine | Sodium methoxide | Methanol/Dioxane | Reflux | 2.5 h | ~51%[1] |
| 2 | 2-methoxy-4-methylpyridine | Bromine, Sodium acetate | Acetic Acid | Room Temp to 80 °C | 12 h | ~82%[2] |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis workflow for this compound.
References
The Synthetic Versatility of 5-Bromo-2-methoxy-4-methylpyridine: An In-depth Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methoxy-4-methylpyridine is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position, an electron-donating methoxy group at the 2-position, and a methyl group at the 4-position, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, as well as its potential for nucleophilic and electrophilic substitutions. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of key reaction pathways are presented to facilitate its application in research and development.
Introduction
Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. This compound serves as an excellent substrate for such functionalization, primarily due to the presence of the C-Br bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The methoxy and methyl groups on the pyridine ring also influence its electronic properties and, consequently, its reactivity. This guide will explore the synthesis and key reactions of this versatile intermediate.
Synthesis of this compound
The synthesis of this compound can be envisaged through a two-step process starting from 2-hydroxy-4-methylpyridine. The first step involves the methylation of the hydroxyl group, followed by electrophilic bromination of the resulting 2-methoxy-4-methylpyridine.
Experimental Protocol: Synthesis of 2-methoxy-4-methylpyridine
A common method for the methylation of hydroxypyridines involves reaction with a methylating agent in the presence of a base.
-
To a solution of 2-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 2-methoxy-4-methylpyridine.
Experimental Protocol: Bromination of 2-methoxy-4-methylpyridine
Electrophilic bromination of the activated pyridine ring provides the target compound.
-
Dissolve 2-methoxy-4-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS, 1.05 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the bromopyridine and various organoboron reagents.[1][2] Based on reactions with analogous 5-bromo-2-methylpyridin-3-amine, high yields are expected.[1][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 80 |
*Data is for the coupling of 5-bromo-2-methylpyridin-3-amine as a structural analog.[2]
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 85-95 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Spectroscopic Profile of 5-Bromo-2-methoxy-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-methoxy-4-methylpyridine, a key heterocyclic building block. Due to the limited availability of public experimental spectra for this compound, this document focuses on predicted data derived from established spectroscopic principles and analysis of analogous structures. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. This information is crucial for the identification and characterization of the compound during synthesis and analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | ~7.9 - 8.1 | Singlet (s) |
| H-3 | ~6.6 - 6.8 | Singlet (s) |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 - 165 |
| C-4 | ~148 - 150 |
| C-6 | ~145 - 147 |
| C-3 | ~110 - 112 |
| C-5 | ~105 - 107 |
| -OCH₃ | ~53 - 55 |
| -CH₃ | ~16 - 18 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Identity | Notes |
| 201/203 | [M]⁺ | Molecular ion peak with bromine isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1) |
| 186/188 | [M - CH₃]⁺ | Loss of a methyl group |
| 172 | [M - C₂H₃]⁺ | Loss of an ethyl radical from the methoxy and methyl groups |
| 120 | [M - Br]⁺ | Loss of a bromine atom |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| 1600 - 1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470 - 1420 | Strong | C-H bending (-CH₃) |
| 1280 - 1230 | Strong | Asymmetric C-O-C stretch (methoxy) |
| 1050 - 1000 | Strong | Symmetric C-O-C stretch (methoxy) |
| ~1050 | Medium | C-Br stretch |
| 850 - 800 | Strong | C-H out-of-plane bending |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) equipped with a 5 mm probe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system is commonly used for volatile, thermally stable compounds like this.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column).
-
Use a temperature program to elute the compound (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C).
-
-
MS Analysis:
-
The eluting compound enters the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared spectrometer.
Procedure (Thin Solid Film Method): [1]
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow and Pathway Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or synthesized compound such as this compound.
Caption: Logical workflow for the analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known physical and chemical properties of 5-Bromo-2-methoxy-4-methylpyridine is presented in Table 1. This data is essential for handling, storage, and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 36.0 to 40.0 °C | |
| Purity | >98.0% (GC) | |
| CAS Number | 164513-39-7 | [2] |
Predicted Solubility
Based on the principle of "like dissolves like," the molecular structure of this compound, which contains a polar pyridine ring and a bromine atom, suggests it will exhibit a degree of polarity. Consequently, it is predicted to be more soluble in polar organic solvents. A qualitative prediction of its solubility in common organic solvents is provided in Table 2. It is crucial to emphasize that these are estimations, and experimental verification is necessary to determine quantitative solubility.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute. |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents would likely result in poor solvation. |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is best obtained through empirical measurement. The following section details standard laboratory methods for determining the solubility of a solid compound like this compound.
Isothermal Equilibrium Method
This is a classical and widely used method for determining the saturation solubility of a compound at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a constant temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
The presence of excess solid is crucial to ensure that the solution is saturated.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
A temperature-controlled shaker, magnetic stirrer, or a rotating wheel in a temperature-controlled environment can be used for agitation.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any solid particles. This step is critical to avoid artificially high solubility measurements.
-
-
Quantification:
-
The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques, such as gravimetric analysis, High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy.
-
Analytical Techniques for Quantification
3.2.1. Gravimetric Analysis
-
Procedure:
-
Transfer a known volume of the filtered saturated solution to a pre-weighed, dry container.
-
Remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.
-
Dry the container with the solid residue in a vacuum oven until a constant weight is achieved.
-
Weigh the container with the dry residue.
-
-
Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the solution used.
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
-
Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution by applying the dilution factor.
3.2.3. UV-Vis Spectroscopy
-
This method is applicable if this compound has a chromophore that absorbs light in the UV-Vis region and the solvent is transparent in that region.
-
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration) based on the Beer-Lambert law.
-
Dilute a known volume of the filtered saturated solution to an absorbance value within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the saturated solution using the dilution factor.
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. The provided workflow and methodologies will enable scientists in pharmaceutical and chemical development to generate reliable solubility profiles, facilitating the effective use of this versatile compound in their research and development endeavors. The applications of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscore the importance of understanding its fundamental physicochemical properties.[1]
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methylpyridine: Starting Materials and Methodologies
Introduction
5-Bromo-2-methoxy-4-methylpyridine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Their utility stems from the versatile reactivity of the substituted pyridine ring, allowing for further functionalization through reactions such as cross-coupling and nucleophilic substitution. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials, experimental protocols, and quantitative analysis of the reaction yields. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached from several precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction. The most common strategies involve the bromination of a pre-existing substituted pyridine or a multi-step synthesis to construct the pyridine ring with the desired substituents.
One of the most direct methods is the bromination of a methoxy-methyl-nitropyridine derivative. This approach leverages the directing effects of the existing substituents on the pyridine ring to achieve regioselective bromination. An alternative pathway involves the conversion of an amino group on a brominated pyridine precursor to a methoxy group.
Key Starting Materials:
-
2-methoxy-4-methyl-3-nitropyridine: This is a common precursor where the bromine atom is introduced in a subsequent step.
-
2-amino-5-bromo-4-methyl-3-nitropyridine: In this route, the amino group is the precursor to the target methoxy group.
-
2-amino-5-bromo-4-methylpyridine: This starting material requires a multi-step process involving oxidation, esterification, reduction, and diazotization hydrolysis to yield the desired product.
Quantitative Data Summary
The efficiency of the synthesis of this compound and its nitro-substituted precursor varies depending on the chosen starting material and reaction conditions. The following table summarizes the quantitative data from key synthetic routes.
| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-methoxy-4-methyl-3-nitropyridine | 5-bromo-2-methoxy-4-methyl-3-nitropyridine | Sodium acetate, Bromine, Acetic acid | 80 °C for 12 h | 82.2% | [1][2] |
| 2-amino-5-bromo-3-nitro-4-picoline | 5-bromo-2-methoxy-4-methyl-3-nitropyridine | Methanol, Acetyl chloride, t-butyl nitrite | 0 - 25 °C for 5 h | 70.44% | [1] |
Detailed Experimental Protocols
Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine from 2-methoxy-4-methyl-3-nitropyridine
This protocol details the bromination of 2-methoxy-4-methyl-3-nitropyridine.
Materials:
-
2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol)
-
Sodium acetate (365 g, 5.37 mol)
-
Acetic acid (1.5 L)
-
Bromine (Br2, 639 g, 4.00 mol)
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium sulfate solution
-
Water
Procedure:
-
A solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid is prepared in a suitable reaction vessel at room temperature.
-
Sodium acetate is slowly added to the stirring solution.[1][2]
-
Bromine is then added dropwise, with the addition time controlled to be less than 30 minutes.[1][2]
-
After the addition is complete, the reaction mixture is heated to 80 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1][2]
-
Once the reaction is complete, the mixture is cooled to 0 °C.
-
The reaction is quenched by the sequential addition of a 10% aqueous solution and a saturated aqueous sodium sulfate solution.[1][2]
-
The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.[1][2]
Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine from 2-amino-5-bromo-4-methyl-3-nitropyridine
This protocol describes the conversion of an amino-substituted pyridine to a methoxy-substituted pyridine.
Materials:
-
2-amino-5-bromo-3-nitro-4-picoline (100 g)
-
Methanol (2000 mL)
-
Acetyl chloride (9.1 kg)
-
t-butyl nitrite (236.5 g)
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Under an inert gas atmosphere, methanol is cooled to approximately 0 °C in a reaction vessel with slight agitation.[1]
-
Acetyl chloride is added, and the exothermic reaction is cooled and agitated for 10 minutes.[1]
-
2-amino-5-bromo-3-nitro-4-picoline is then added at 0 °C.[1]
-
t-butyl nitrite is added at a rate that maintains the temperature below 5 °C.[1]
-
After the addition is complete, the cooling is removed, and the reaction mixture is allowed to warm to 25 °C over about 30 minutes. The mixture is agitated at this temperature for 3-4 hours until a clear solution is obtained.[1]
-
The reaction mixture is concentrated in vacuo.
-
Water is added to precipitate the product.
-
A saturated sodium bicarbonate solution is added with good agitation to neutralize HCl and dissolve any hydroxy impurities.[1]
-
The mixture is agitated at 20-25 °C for about 15 minutes.
-
The precipitate is collected, washed with water, and dried at 40 °C in vacuo to yield the final product.[1]
Synthesis Pathway Visualization
The following diagram illustrates the synthetic pathway for the bromination of 2-methoxy-4-methyl-3-nitropyridine.
Caption: Synthetic route to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
References
Methodological & Application
Application Note: A Protocol for the Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the synthesis of 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on established chemical transformations and provides a clear, step-by-step methodology.
Introduction
Brominated and methoxylated pyridine derivatives are valuable building blocks in medicinal chemistry due to their prevalence in biologically active molecules. This compound serves as a versatile scaffold for the introduction of further functional groups, particularly through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and development. This protocol details a potential synthetic route starting from commercially available materials.
Reaction Scheme
The proposed synthesis involves a two-step process starting from 2-amino-4-methylpyridine:
-
Bromination: Electrophilic aromatic substitution of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) to selectively introduce a bromine atom at the 5-position.
-
Sandmeyer-type Reaction: Diazotization of the resulting 2-amino-5-bromo-4-methylpyridine followed by a methoxylation reaction to replace the amino group with a methoxy group.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This procedure is adapted from a known method for the selective bromination of 2-amino-4-methylpyridine.[1]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Water (deionized)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in DMF.
-
Cool the flask in an ice bath to 0°C.
-
Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with water.
-
Wash the crude product with acetonitrile to remove impurities.[1]
-
Dry the purified solid to obtain 2-amino-5-bromo-4-methylpyridine as a brown solid.[1]
Step 2: Synthesis of this compound
This step involves a Sandmeyer-type reaction for the conversion of the amino group to a methoxy group.
Materials and Reagents:
-
2-Amino-5-bromo-4-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Copper(I) bromide (CuBr) (catalyst, optional)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 2-amino-5-bromo-4-methylpyridine in a mixture of hydrochloric acid and water in a two-neck round-bottom flask.
-
Cool the suspension to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the suspension while maintaining the temperature between 0 and 5°C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of methanol. If using a catalyst, add a catalytic amount of CuBr to the methanol.
-
Slowly add the cold diazonium salt solution to the methanol solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Data Presentation
| Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Yield | Physical Appearance |
| 2-Amino-5-bromo-4-methylpyridine | 2-Amino-4-methylpyridine | N-Bromosuccinimide | DMF | 8-10 hours[1] | ~80%[1] | Brown solid[1] |
| This compound | 2-Amino-5-bromo-4-methylpyridine | NaNO₂, HCl, Methanol | Water, Methanol | 2-4 hours | Not reported | Expected to be a solid |
Mandatory Visualization
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methoxy-4-methylpyridine. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a wide array of 5-aryl-2-methoxy-4-methylpyridine derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocols described herein are based on established procedures for structurally similar pyridine derivatives and serve as a robust starting point for reaction optimization.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Reaction Parameters and Optimization
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-rich and potentially coordinating substrates like substituted pyridines, careful optimization is crucial.
-
Catalyst and Ligand: Palladium catalysts are central to this transformation. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can offer improved yields and broader substrate scope, especially for more challenging couplings.
-
Base: A base is required to facilitate the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly influence the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium catalyst.
Comparative Reaction Conditions for Structurally Similar Pyridines
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85-95 | 12-24 | 85 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 85-95 | 12-24 | 82 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 85-95 | 12-24 | 88 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 85-95 | 12-24 | 78 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | 100-110 | 12-24 | Expected High | [1] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF (anhydrous) | Phenylboronic acid | 60-80 | 4-12 | Expected High | [1] |
Detailed Experimental Protocols
The following are representative protocols for the Suzuki coupling of this compound based on procedures for structurally analogous compounds.
Protocol 1: Traditional Conditions using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Conditions using a Buchwald Ligand
This protocol is a general procedure for challenging aryl bromides using a Buchwald ligand system.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce molecular diversity at specific positions on the pyridine ring is crucial for the development of novel compounds with tailored properties. 5-Bromo-2-methoxy-4-methylpyridine is a versatile synthetic intermediate, primed for functionalization at the C5-position via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]
This document provides detailed application notes and optimized protocols for the three major classes of palladium-catalyzed cross-coupling reactions using this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Concepts of Palladium-Catalyzed Cross-Coupling
The success of these transformations hinges on a catalytic cycle involving a palladium(0) complex. The cycle generally proceeds through three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) : The coupling partner (an organoboron compound, a copper acetylide, or an amine) delivers its organic moiety to the palladium center.[3][4]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]
The selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to accelerate the key steps of the catalytic cycle and improve reaction outcomes.[7]
Data Presentation: Representative Reaction Conditions
The following tables summarize generalized conditions for the cross-coupling of 5-bromo-pyridines, which serve as an excellent starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-100 | 80-95[1][8] |
| Heteroarylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene or 1,4-Dioxane | 100 | 75-90[9] |
| Alkylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 70-85 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Primary/Secondary Amine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene or 1,4-Dioxane | 100-110 | 85-98[10][11] |
| Aniline Derivatives | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 80-95[4] |
| Heterocyclic Amines | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ | t-BuOH | 100 | 80-95 |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or i-Pr₂NH | THF or DMF | 25-60 | 85-95[7][12] |
| Electron-rich Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 80-90[13] |
| Electron-poor Alkyne | Pd(OAc)₂ (2) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | 75-85 |
Mandatory Visualizations
Experimental Workflow
The general workflow for performing a palladium-catalyzed cross-coupling reaction is outlined below. It emphasizes the importance of maintaining an inert atmosphere to protect the catalyst and reagents from oxygen.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key mechanistic steps of the Suzuki-Miyaura reaction, a widely used C-C bond-forming transformation.[3]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Strong bases like NaOtBu are corrosive and moisture-sensitive.[11] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.[10]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting pyridine).[1]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-4-methyl-5-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a method for the formation of a C-N bond, a key transformation in drug discovery.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.[10]
-
Seal the flask, evacuate, and backfill with inert gas three times.
-
Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Wash the combined organic filtrate with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the aminated product.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details the synthesis of an alkynyl-substituted pyridine.[12][14]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[7]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and triethylamine via syringe. The triethylamine often serves as both the base and a co-solvent.
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 2-methoxy-4-methyl-5-(phenylethynyl)pyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application of 5-Bromo-2-methoxy-4-methylpyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-4-methylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyridine core, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse structural motifs, while the methoxy and methyl groups can influence the compound's physicochemical properties and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its role in the synthesis of kinase inhibitors and GABA-A receptor modulators.
Key Applications in Medicinal Chemistry
This compound and its derivatives are pivotal intermediates in the synthesis of compounds targeting crucial biological pathways. Its structural analogues have been successfully incorporated into molecules exhibiting a range of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1]
Synthesis of Kinase Inhibitors
Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. The brominated pyridine scaffold of this compound is particularly amenable to the synthesis of potent and selective kinase inhibitors.
A patent has described the synthesis of a protein kinase inhibitor intermediate, {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine, from a structurally related starting material, highlighting the utility of the bromomethylpyridine core in this therapeutic area.[2] While a direct synthesis from this compound is not explicitly detailed, the principles are transferable.
Signaling Pathway: Kinase inhibitors derived from such scaffolds often target critical signaling pathways implicated in cancer and inflammatory diseases. For instance, derivatives of similar brominated pyridines have been shown to target the Anaplastic Lymphoma Kinase (ALK) signaling cascade, which is a key driver in certain types of cancer.
dot
Caption: ALK Signaling Pathway and Inhibition.
Synthesis of GABA-A Receptor Modulators
The imidazopyridine scaffold, present in the widely prescribed hypnotic agent Zolpidem, is a key structure for modulating the GABA-A receptor. Zolpidem and its analogues act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[3][4] The synthesis of Zolpidem often involves intermediates derived from brominated pyridines, suggesting that this compound is a valuable precursor for novel GABA-A receptor modulators.
Signaling Pathway: GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Positive allosteric modulators enhance this effect.
dot
Caption: GABA-A Receptor Modulation.
Data Presentation
While specific quantitative data for compounds derived directly from this compound is limited in publicly available literature, the following table presents data for closely related pyridine derivatives to illustrate the potential biological activities.
| Compound ID | Target/Assay | Activity | Reference |
| Derivative of 5-bromo-2-methylpyridin-3-amine (Compound 4b) | Anti-thrombolytic (human blood) | 41.32% lysis | [5] |
| Derivative of 5-bromo-2-methylpyridin-3-amine (Compound 4f) | Biofilm inhibition (E. coli) | 91.95% inhibition | [5] |
Experimental Protocols
The following protocols describe key synthetic transformations that can be applied to this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a bromopyridine with a boronic acid.
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-2-methoxy-4-methylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxy-4-methylpyridine is a versatile heterocyclic intermediate of significant interest in pharmaceutical research and development. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular complexity. The methoxy and methyl groups on the pyridine ring also play crucial roles in modulating the electronic properties and steric interactions of the final compounds, influencing their binding affinity and selectivity for biological targets.
This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of kinase inhibitors. Furthermore, it includes detailed, adaptable protocols for key synthetic transformations, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are instrumental in leveraging this intermediate for drug discovery.
Applications in Pharmaceutical Development
This compound is a key building block in the synthesis of complex organic molecules for various therapeutic areas.[1] Its structural features make it particularly suitable for the development of:
-
Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology, immunology, and neurodegenerative diseases. The amino-pyridine core, often formed from intermediates like this compound, is known to interact with the hinge region of the ATP-binding site of various kinases.[2][3][4]
-
Neuroprotective Agents: Pyridine-based compounds have shown promise in the development of treatments for neurological disorders. Notably, derivatives of similar pyridine structures are being investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in the pathology of Alzheimer's disease.[5][6][7][8][9]
-
Anti-inflammatory and Anticancer Agents: The versatility of the substituted pyridine ring allows for its incorporation into a wide range of molecules with potential anti-inflammatory and anticancer properties.[3]
Key Synthetic Reactions and Protocols
The bromine atom of this compound is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful and widely used transformations in this context: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to a temperature typically between 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate:
The following table summarizes the yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as a predictive guide for reactions with this compound.[10]
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing aminopyridine derivatives, which are common motifs in kinase inhibitors.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol:
This is a general protocol and may need to be optimized for specific amines and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, aprotic, and degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.
-
Reagent Addition: To the Schlenk tube, add this compound and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine to the reaction mixture via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Typical Reaction Parameters for Buchwald-Hartwig Amination of a Related Substrate:
The following table provides typical conditions for the Buchwald-Hartwig amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, which can be adapted for this compound.[11]
| Amine Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Arylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |
| Secondary Amine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 |
Application in Kinase Inhibitor Synthesis: Targeting GSK-3
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its dysregulation has been linked to several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[7] As such, GSK-3 is a significant therapeutic target. Many GSK-3 inhibitors feature a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
This compound serves as an excellent starting point for the synthesis of such inhibitors. Through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a variety of substituents can be introduced at the 5-position to optimize binding affinity and selectivity for GSK-3.
GSK-3 Signaling Pathway and Inhibition
Caption: Simplified schematic of the GSK-3 signaling pathway in the context of Alzheimer's disease and its inhibition by a therapeutic agent.
In a pathological state, such as in Alzheimer's disease, hyperactive GSK-3 can lead to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, which are a hallmark of the disease. GSK-3 inhibitors developed from intermediates like this compound can directly bind to the ATP pocket of GSK-3, preventing the phosphorylation of tau and thereby potentially halting the progression of the disease.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space to develop potent and selective drug candidates. The provided protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for researchers to utilize this building block in their drug discovery efforts. The application of this intermediate in the development of GSK-3 inhibitors highlights its potential in addressing significant unmet medical needs in neurodegenerative diseases and beyond.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromo-2-methoxy-4-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methoxy-4-methylpyridine as a versatile precursor in the synthesis of novel agrochemicals. This document outlines its application in the synthesis of pyridine-based fungicides, including a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction to construct a key biaryl intermediate. Additionally, it provides insights into the potential mode of action for fungicides derived from this scaffold.
Key Applications in Agrochemical Synthesis
This compound is a valuable building block for the development of new agrochemicals, particularly fungicides.[1] Its substituted pyridine ring is a common feature in many successful crop protection agents. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond, linking the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of modern agrochemicals.
One important class of fungicides that can be synthesized using this precursor are the pyridinecarboxamides, which are known to act as Succinate Dehydrogenase Inhibitors (SDHI). These fungicides disrupt the fungal respiratory chain, leading to cell death. While no major commercial fungicide is directly synthesized from this compound at present, its structure makes it an ideal starting material for the synthesis of novel SDHI fungicides analogous to commercial products like Boscalid.
Data Presentation
The following tables summarize the quantitative data for the key reaction steps in the proposed synthesis of a novel pyridinecarboxamide fungicide intermediate.
Table 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
| Starting Material | Reagents | Reaction Conditions | Yield (%) |
| 2-methoxy-4-methyl-3-nitropyridine | Sodium acetate, Bromine, Acetic acid | 80 °C, 12 hours | 82.2 |
(Data is representative for the synthesis of the nitrated intermediate, which can be a precursor for further functionalization)[2]
Table 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent | Reaction Conditions | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-dioxane:water | 85-95 °C, 15-18 hours | 70-90 (estimated) |
(Yields are estimated based on similar Suzuki-Miyaura coupling reactions with related bromopyridine derivatives)[1]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This protocol describes the bromination of 2-methoxy-4-methyl-3-nitropyridine to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a potentially useful intermediate.[2]
Materials:
-
2-methoxy-4-methyl-3-nitropyridine
-
Sodium acetate
-
Bromine
-
Acetic acid
-
10% aqueous sodium bisulfite solution
-
Saturated aqueous sodium sulfate solution
-
Water
Procedure:
-
To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature, slowly add sodium acetate (365 g, 5.37 mol).
-
Add bromine (639 g, 4.00 mol) dropwise over a period of less than 30 minutes.
-
Heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Sequentially add 10% aqueous sodium bisulfite solution (1.5 L) and saturated aqueous sodium sulfate solution (1.5 L) to quench the reaction.
-
Collect the resulting solid product by filtration, wash with water, and dry under reduced pressure to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.[2]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Fungicide Intermediate
This protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a key biaryl intermediate, a crucial step in the synthesis of pyridinecarboxamide fungicides. This protocol is adapted from procedures for similar bromopyridine substrates.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.3 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 85-95 °C and stir for 15-18 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Note: A Detailed Protocol for the Bromination of 2-Methoxy-4-Methylpyridine
Audience: Researchers, scientists, and drug development professionals.
This application note provides a comprehensive experimental procedure for the bromination of 2-methoxy-4-methylpyridine, a key reaction in the synthesis of versatile intermediates for pharmaceutical and agrochemical research.
Experimental Protocol
This protocol details the electrophilic bromination of 2-methoxy-4-methylpyridine at the 5-position, a common and effective method for halogenating activated pyridine rings.
Materials:
-
2-methoxy-4-methylpyridine
-
Acetic Acid (Glacial)
-
Sodium Acetate (NaOAc)
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxy-4-methylpyridine (1.0 eq) in glacial acetic acid.
-
Addition of Base: To the stirring solution, add sodium acetate (3.6 eq) portion-wise at room temperature.[1]
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (2.7 eq) dropwise via the dropping funnel, ensuring the temperature is maintained.[1] The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-5 hours).[1]
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture and reduce the volume of acetic acid under reduced pressure. Add water to the concentrated mixture to precipitate the crude product.[1]
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-bromo-2-methoxy-4-methylpyridine.[1]
-
Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table summarizes the quantitative data for the bromination of 2-methoxy-4-methylpyridine, based on a hypothetical 10 mmol scale.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-methoxy-4-methylpyridine | 123.15 | 10.0 | 1.0 | 1.23 g |
| Acetic Acid | 60.05 | - | Solvent | ~20 mL |
| Sodium Acetate | 82.03 | 36.0 | 3.6 | 2.95 g |
| Bromine | 159.81 | 27.0 | 2.7 | 1.38 mL (4.31 g) |
| Product (Expected) | 202.04 | ~8.2 | - | ~1.66 g (82% Yield) [1] |
Note: The expected yield is based on a similar reaction reported in the literature and may vary.[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the bromination of 2-methoxy-4-methylpyridine.
Safety Precautions
-
Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction may be exothermic, especially during the addition of bromine. Ensure proper temperature control.
This protocol provides a reliable method for the synthesis of this compound, a valuable building block in organic synthesis. Adherence to the outlined steps and safety precautions is essential for a successful and safe experiment.
References
Analytical Methods for the Characterization of 5-Bromo-2-methoxy-4-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Bromo-2-methoxy-4-methylpyridine. The methods outlined are essential for confirming the identity, purity, and structural integrity of this compound, which is a valuable intermediate in pharmaceutical synthesis. The protocols are designed to be adaptable to standard laboratory instrumentation.
Overview of Analytical Techniques
A comprehensive characterization of this compound involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive structural elucidation of the molecule. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.
Predicted ¹H and ¹³C NMR Data
Table 1: Reference ¹H NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.55 | Singlet | 1H | Pyridine H-6 |
| 3.96 | Singlet | 3H | Methoxy (-OCH₃) |
| 2.31 | Singlet | 3H | Methyl (-CH₃) |
Table 2: Reference ¹³C NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine [1]
| Chemical Shift (δ, ppm) | Assignment |
| 153.46 | Pyridine C-2 |
| 149.23 | Pyridine C-4 |
| 141.02 | Pyridine C-6 |
| 114.39 | Pyridine C-3 |
| 99.41 | Pyridine C-5 |
| 54.91 | Methoxy (-OCH₃) |
| 17.49 | Methyl (-CH₃) |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information based on fragmentation patterns.
Expected Mass Spectrometry Data
The molecular formula for this compound is C₇H₈BrNO, with a monoisotopic mass of 200.979 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 3: Expected Molecular Ion Peaks in Mass Spectrometry
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | 200.979 | 202.977 |
| [M+H]⁺ | 201.987 | 203.985 |
For reference, high-resolution mass spectrometry (HRMS) of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine showed a protonated molecule [M+H]⁺ at m/z 246.97184, corresponding to the formula C₇H₈BrN₂O₃.[1]
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Procedure (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumental Parameters (Typical):
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
The resulting mass spectrum will show the molecular ion peak and fragment ions.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound by separating it from any impurities. A reversed-phase HPLC method with UV detection is generally suitable for this type of compound.
Experimental Protocol for HPLC
Objective: To determine the purity of the sample and identify any impurities.
Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute more non-polar compounds. For example: 10% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A common starting point is 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample can be estimated by the area percentage of the main peak in the chromatogram.
-
Visualized Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
References
Application Note: 1H NMR Analysis of 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-methoxy-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this note utilizes a predicted ¹H NMR spectrum to guide researchers in spectral interpretation and characterization. The application note outlines the necessary steps for sample preparation, instrument parameters for data acquisition, and a guide to processing the resulting spectrum. A comprehensive table of predicted chemical shifts, multiplicities, and proton assignments is provided for reference.
Introduction
This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds. The structural elucidation and purity assessment of such intermediates are critical in the drug development pipeline. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a practical guide for obtaining and interpreting the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound was predicted to provide reference data for experimental work. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with the expected multiplicity, integration, and proton assignments, are summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Singlet | 1H | H-6 (Aromatic) |
| ~6.70 | Singlet | 1H | H-3 (Aromatic) |
| ~3.90 | Singlet | 3H | -OCH₃ (Methoxy) |
| ~2.40 | Singlet | 3H | -CH₃ (Methyl) |
Note: These are predicted values and may vary slightly from experimental results depending on the solvent and other experimental conditions.
Experimental Protocol
A detailed methodology for the ¹H NMR analysis of this compound is provided below.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Parameters (for a 400 MHz NMR Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic molecules.
-
Acquisition Time (AQ): Set to approximately 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.
-
Receiver Gain (RG): The receiver gain should be set automatically by the instrument to avoid signal clipping.
3. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using the parameters defined above.
4. Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm). If an internal standard like TMS is used, set its signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Logical Workflow
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. By following the detailed experimental protocol and using the provided predicted spectral data as a reference, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound. Accurate structural characterization is paramount in the advancement of drug discovery and development, and this guide serves as a valuable resource for scientists working with this and similar substituted pyridine compounds.
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Bromo-2-methoxy-4-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-stage process, commencing with the nitration and bromination of a pyridine precursor, followed by a reductive deamination sequence.
I. Synthetic Strategy Overview
The large-scale synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the synthesis of the key intermediate, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The second stage encompasses the reduction of the nitro group to a primary amine, followed by diazotization and subsequent reductive removal of the diazonium group.
Figure 1: Overall synthetic workflow for this compound.
II. Stage 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This stage focuses on the efficient, large-scale production of the nitrated intermediate.
Experimental Protocol
Materials:
-
2-Methoxy-3-nitro-4-methylpyridine
-
Sodium acetate
-
Acetic acid
-
Bromine
-
10% Aqueous sodium bisulfite solution
-
Saturated aqueous sodium sulfate solution
-
Water
Procedure:
-
To a stirred solution of 2-methoxy-3-nitro-4-methylpyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature, slowly add sodium acetate (365 g, 4.45 mol).
-
Carefully add bromine (Br2, 639 g, 4.00 mol) dropwise to the mixture. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).
-
Collect the resulting solid product by filtration.
-
Wash the solid with water and dry it under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-3-nitro-4-methylpyridine (250 g) | [1][2] |
| Yield | 302 g (82.2%) | [1][2] |
| Appearance | Light yellow solid | [1][2] |
III. Stage 2: Reductive Deamination of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
This stage details the conversion of the nitrated intermediate to the final product in two sequential steps: reduction of the nitro group and deamination of the resulting amine.
Step 1: Reduction of the Nitro Group
The nitro group is reduced to a primary amine using iron in acetic acid, a classic and scalable method.
Materials:
-
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Water
-
Sodium carbonate (solid)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, suspend 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (100 g, 0.405 mol) in a mixture of glacial acetic acid and water.
-
Heat the suspension to a gentle reflux.
-
Add iron powder (Fe, excess) portion-wise to the refluxing mixture. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Carefully neutralize the filtrate with solid sodium carbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-5-bromo-2-methoxy-4-methylpyridine.
Step 2: Diazotization and Deamination
The primary amine is converted to the final product via a diazonium salt intermediate, which is then reduced.
Materials:
-
3-Amino-5-bromo-2-methoxy-4-methylpyridine
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Hypophosphorous acid (50% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 3-Amino-5-bromo-2-methoxy-4-methylpyridine (50 g, 0.23 mol) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2, slight excess) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
In a separate vessel, cool hypophosphorous acid (H3PO2, large excess) to 0 °C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring, while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield this compound.
Quantitative Data
| Parameter | Starting Material | Product | Expected Yield |
| Step 1 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 3-Amino-5-bromo-2-methoxy-4-methylpyridine | High |
| Step 2 | 3-Amino-5-bromo-2-methoxy-4-methylpyridine | This compound | Moderate to Good |
Note: Yields for the reductive deamination sequence can vary depending on the specific reaction conditions and scale.
IV. Visualized Workflow
Figure 2: Detailed experimental workflow for the two-stage synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two common synthetic strategies for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a di-halogenated precursor, such as 2,5-dibromo-4-methylpyridine, with a methoxide source like sodium methoxide. The methoxy group selectively displaces one of the bromine atoms.
-
Sandmeyer Reaction: This classic method involves the diazotization of an amino-pyridine precursor, such as 2-amino-5-bromo-4-methylpyridine or 5-amino-2-methoxy-4-methylpyridine, followed by displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst.
Q2: What are the most common byproducts I should expect during the synthesis of this compound?
A2: The primary impurities depend on the synthetic route chosen.
-
From Nucleophilic Aromatic Substitution:
-
Unreacted Starting Material: Incomplete reaction can leave residual di-halogenated starting material.
-
Isomeric Monobromo-methoxy Products: If the starting material has halogens at different positions, a mixture of isomers can be formed.
-
Hydroxy-pyridine Derivative: Reaction with any residual water can lead to the formation of a hydroxy-pyridine byproduct instead of the desired methoxy-pyridine.
-
-
From Sandmeyer Reaction:
-
Isomeric Byproducts: Depending on the starting material, other brominated isomers could form.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-4-methylpyridine species.
-
Unreacted Starting Amino-pyridine: Incomplete diazotization will result in the presence of the starting material.
-
Phenolic Byproducts: The diazonium salt intermediate is susceptible to reaction with water, which can lead to the formation of a 4-methyl-2-hydroxy-5-bromopyridine impurity.[1]
-
Q3: How can I identify the common byproducts?
A3: A combination of analytical techniques is recommended for accurate identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating volatile compounds and providing their molecular weights. This can help distinguish between your target product, isomeric byproducts (which will have the same mass), and di-brominated byproducts (which will have a higher mass).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR will provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Steps |
| Incomplete Reaction (SNAr) | 1. Ensure the methoxide reagent is fresh and anhydrous. 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or GC. 3. Use a higher equivalent of the methoxide reagent. |
| Incomplete Diazotization (Sandmeyer) | 1. Ensure slow, portion-wise addition of sodium nitrite at low temperatures (typically -5 to 0 °C). 2. Use freshly prepared sodium nitrite solution. |
| Decomposition of Diazonium Salt (Sandmeyer) | 1. Use the diazonium salt immediately in the subsequent bromination step, as it is often unstable at higher temperatures. 2. Maintain a low temperature throughout the diazotization and until the addition of the copper(I) bromide. |
Issue 2: Presence of Significant Amounts of Di-brominated Byproduct
| Potential Cause | Troubleshooting/Optimization Steps |
| Excess Brominating Agent | 1. Use a stoichiometric amount of the brominating agent (e.g., bromine or N-bromosuccinimide). |
| High Reaction Temperature | 1. Maintain the recommended low temperature during the addition of the brominating agent. |
| Prolonged Reaction Time | 1. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed. |
Issue 3: Formation of Phenolic/Hydroxy Impurities
| Potential Cause | Troubleshooting/Optimization Steps |
| Presence of Water (SNAr) | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction of Diazonium Salt with Water (Sandmeyer) | 1. Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. 2. Work at low temperatures to minimize the rate of the undesired hydrolysis reaction. 3. A "hydroxy impurity" can sometimes be removed by washing the reaction mixture with a sodium bicarbonate solution.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of a similar compound.
Materials:
-
2,5-Dibromopyridine
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
In a 500 ml reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 ml of methanol.
-
Stir the mixture and heat to reflux.
-
Maintain the reflux for 5 hours.
-
After the reaction is complete, cool the mixture and remove the majority of the methanol by distillation.
-
Add 100 ml of water to the residue.
-
Extract the aqueous layer with dichloromethane.
-
Separate the organic layer and remove the dichloromethane to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain 2-methoxy-5-bromopyridine.[3]
Visualizations
Caption: Potential Byproducts in Different Synthetic Routes.
References
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-methoxy-4-methylpyridine in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: I am observing very low or no yield of my desired coupled product when using this compound. What are the common causes and how can I improve the yield?
Answer: Low or no yield in Suzuki couplings with this compound can stem from several factors, often related to catalyst activity, reaction conditions, or substrate stability.[1] The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2]
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1]
-
Solution: A systematic screening of reaction parameters is recommended.[1]
-
Base: The base is crucial for activating the boronic acid.[4] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] For challenging couplings, K₃PO₄ is often a good choice.[1][4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically employed to dissolve both the organic reactants and the inorganic base.[1][3] The ratio of organic solvent to water can be critical and may require optimization.[3]
-
Temperature: Suzuki reactions are typically run at elevated temperatures, often between 80-110 °C.[1][2] Increasing the temperature can improve yields, but may also promote side reactions.[1]
-
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[1]
-
Poor Quality of Starting Materials: Impurities in the this compound or the boronic acid can negatively affect the reaction.
-
Solution: Ensure the purity of your starting materials. Boronic acids can be prone to degradation and should be stored under appropriate conditions.[3]
-
Issue: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?
Answer: Side reactions are common in Suzuki couplings and can often be mitigated by adjusting the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][3][5]
-
Solution: Rigorous degassing of the reaction mixture and solvents is essential.[1][2] Using a slight excess of the this compound may also help suppress boronic acid homocoupling.[1] In some cases, lowering the catalyst loading can be beneficial.[1]
-
-
Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom.[5]
-
Cause: This can be more prevalent with electron-deficient heteroaryl halides and can be influenced by the choice of ligand, base, and temperature.[1][5] The presence of protic impurities can also contribute.[5]
-
Solution: Try screening different phosphine ligands or using a milder base.[1] Lowering the reaction temperature and ensuring anhydrous conditions (if the protocol allows) can also be beneficial.[1][5]
-
-
Protodeborylation of the Boronic Acid: This is the hydrolysis of the boronic acid to the corresponding arene, rendering it inactive for the cross-coupling.[3]
-
Cause: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, particularly at elevated temperatures or with certain bases.[3]
-
Solution: To minimize protodeborylation, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable towards hydrolysis.[2][6] Using a milder base and minimizing the reaction time and temperature can also be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: For initial experiments, a good starting point would be to use a common palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like 1,4-dioxane/water. The reaction is typically heated to 80-100 °C.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2][7]
Q3: Is it necessary to use a glovebox for setting up the reaction?
A3: While a glovebox provides an excellent inert atmosphere, it is not strictly necessary. The reaction can be successfully set up using standard Schlenk techniques, which involve evacuating and backfilling the reaction flask with an inert gas (Argon or Nitrogen) multiple times to remove oxygen.[7]
Q4: The boronic acid I am using is not very soluble in the reaction mixture. What can I do?
A4: Poor solubility of reagents can lead to low yields.[1] You can try altering the solvent system, for instance, by changing the organic solvent or adjusting the organic solvent to water ratio.[1] Gentle heating and vigorous stirring can also improve solubility.[3]
Q5: Can I use microwave heating for this reaction?
A5: Yes, microwave-assisted Suzuki couplings can often lead to significantly reduced reaction times and improved yields. It is advisable to start with conditions similar to conventional heating and then optimize the temperature and time for the microwave reactor.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common and reliable catalyst.[8] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[3][8] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf (included with Pd(dppf)Cl₂) | Standard phosphine ligands are often sufficient for C-Br bond activation.[8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and effective base.[4][8] K₃PO₄ is a stronger base that can be beneficial for challenging couplings.[1][4][8] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (4:1 to 10:1 v/v) | A mixture of an organic solvent and water is typically used to dissolve all reactants.[3][9] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to drive the reaction to completion.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is oxygen-sensitive.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling
This protocol provides a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)[8]
-
Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)[8]
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][8]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
5-Bromo-2-methoxy-4-methylpyridine reaction monitoring by TLC
Topic: Monitoring Reactions of 5-Bromo-2-methoxy-4-methylpyridine by Thin-Layer Chromatography (TLC)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my reaction?
A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material (this compound) and the formation of the product. This helps determine when the reaction is complete, identify the presence of intermediates or byproducts, and optimize reaction conditions.
Q2: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?
A2: The goal is to find a solvent system that provides good separation between your starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8. For substituted pyridines, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent to achieve the desired separation. An ideal Rf for the starting material before beginning the reaction is often around 0.3-0.4.[1]
Q3: How can I visualize the spots on the TLC plate?
A3: Since pyridine derivatives are often UV-active due to the aromatic ring, the most common non-destructive method is to use a UV lamp at 254 nm.[2] The compounds will appear as dark spots on a fluorescent background. If spots are not visible under UV light or for clearer visualization, destructive chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with a wide range of organic compounds.
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
A4: If the Rf values are too close to distinguish, you can try several strategies:
-
Change the Solvent System: Experiment with different solvent mixtures. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) or adding a small amount of a third solvent (like methanol or triethylamine for basic compounds) can significantly alter the separation.[3]
-
Use a Co-spot: Always run a "co-spot" lane on your TLC plate where you apply both the starting material and the reaction mixture at the same point. If the spots are not identical, they may resolve slightly, appearing as an elongated or "snowman" shaped spot, which can help in identification.[3]
-
Try a Different Stationary Phase: While silica gel is most common, you could consider using alumina TLC plates, which have different separation properties.
Q5: I see streaking in the lane for my reaction mixture. What could be the cause?
A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much of the reaction mixture to the plate. Try diluting the sample before spotting it.
-
Highly Polar Compounds: Very polar compounds can streak on silica gel. Adding a small amount of a polar solvent like methanol to your eluent might help.
-
Compound Degradation: The compound might be unstable on the acidic silica gel. You can test for this using a 2D TLC (see protocol below). If degradation is confirmed, consider using a neutral stationary phase like alumina.[3]
-
Basic Nature of Pyridine: Pyridine derivatives are basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can often resolve this issue.
Troubleshooting Guide
The table below outlines common problems encountered during the TLC monitoring of reactions with this compound and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. Sample concentration is too low. 2. Compound is not UV-active, and no stain was used. 3. The spotting line was below the solvent level in the chamber. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain like potassium permanganate. 3. Ensure the origin line is always above the solvent level in the developing chamber. |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Spots run to the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate). |
| Spots are streaked or elongated. | 1. Sample is too concentrated (overloaded). 2. The pyridine compound is interacting with the acidic silica gel. 3. The compound is degrading on the plate. | 1. Dilute the sample before spotting. 2. Add a small amount of triethylamine (0.1-1%) to the mobile phase. 3. Run a 2D TLC to check for on-plate degradation. If observed, consider using an alumina TLC plate. |
| The reaction mixture spot is just a smear. | 1. The reaction is complex, with many products and byproducts. 2. A high-boiling point solvent (e.g., DMF, DMSO) is used in the reaction. | 1. Try a different mobile phase to improve separation. 2. After spotting the TLC plate, place it under high vacuum for a few minutes before developing to remove the high-boiling solvent.[3] |
| The starting material spot is gone, but no product spot is visible. | 1. The product has the same Rf as the starting material. 2. The product is not UV-active or does not stain. 3. The product is highly polar and remains on the baseline. 4. The product is volatile and evaporated from the plate. | 1. Use a co-spot to check for separation. Try different mobile phases. 2. Try a different visualization method (e.g., different stain). 3. Use a more polar mobile phase (e.g., add methanol). 4. This is less likely for typical reaction products but can be a consideration. |
Experimental Protocols
Protocol 1: General TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes a representative Suzuki coupling reaction where this compound is coupled with an arylboronic acid. The product, a 5-aryl-2-methoxy-4-methylpyridine, is expected to be more polar than the starting material.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate (v/v)
-
UV Lamp (254 nm)
-
Potassium permanganate stain (optional)
Procedure:
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for at least 10-15 minutes.
-
Plate Preparation: On a silica gel TLC plate, use a pencil to gently draw a baseline (origin) about 1 cm from the bottom. Mark three lanes on the origin: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.
-
Spotting the Plate:
-
Lane S: Using a capillary tube, apply a small spot of a dilute solution of this compound onto the "S" mark.
-
Lane R: Use a clean capillary tube to take a small aliquot of your reaction mixture and spot it on the "R" mark.
-
Lane C (Co-spot): First, spot the starting material on the "C" mark. Then, carefully spot the reaction mixture directly on top of the starting material spot. Keep spots small (1-2 mm in diameter).
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[2] If necessary, use a chemical stain for better visualization.
-
Interpretation: Over the course of the reaction, the intensity of the starting material spot in the "R" lane should decrease, while a new, lower Rf spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.
Data Presentation: Hypothetical TLC Monitoring of a Suzuki Coupling
The following table illustrates how to record and present data from TLC monitoring. Note: The Rf values are hypothetical and will vary depending on the exact substrates and conditions. The product is expected to be more polar, thus having a lower Rf value than the starting material.
| Time | Rf of Starting Material | Rf of Product | Estimated Conversion (%) | Observations |
| t = 0 h | 0.60 | - | 0 | A single spot for the starting material is observed. |
| t = 1 h | 0.60 | 0.40 | ~30 | A faint product spot appears. |
| t = 2 h | 0.60 | 0.40 | ~70 | The product spot is more intense; the starting material spot is fainter. |
| t = 4 h | 0.60 | 0.40 | ~95 | The starting material spot is very faint. |
| t = 6 h | - | 0.40 | >99 | The starting material spot is absent in the reaction lane. |
Protocol 2: 2D TLC for Stability Assessment
This protocol can be used to determine if a compound is degrading on the silica gel plate.[3]
Procedure:
-
Using a square TLC plate, spot the compound of interest (e.g., your starting material or purified product) in the bottom-left corner.
-
Develop the plate in a suitable mobile phase.
-
Remove the plate from the chamber, dry it completely, and then rotate it 90 degrees counter-clockwise so that the line of separated spots is now the new baseline.
-
Develop the plate again in the same mobile phase.
-
Interpretation: If the compound is stable, all spots will appear along a 45-degree diagonal line from the origin. Any spots that appear below this diagonal represent degradation products that formed during contact with the silica gel.
Visualizations
TLC Monitoring Workflow
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic for TLC Spot Issues
Caption: A decision-making workflow for troubleshooting common TLC spot issues.
References
Technical Support Center: 5-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxy-4-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The synthesis of this compound can be accompanied by several side reactions, primarily:
-
Hydrolysis: The 2-methoxy group is susceptible to hydrolysis, leading to the formation of 5-Bromo-4-methyl-1H-pyridin-2-one. This is often observed when aqueous work-up conditions are acidic or basic, or during prolonged heating in the presence of water.
-
Demethylation: Cleavage of the methyl group from the methoxy ether can occur, particularly under harsh acidic conditions (e.g., using HBr) or with certain nucleophiles, yielding 5-Bromo-4-methylpyridin-2-ol, which exists in tautomeric equilibrium with the pyridone form.[1]
-
Over-bromination: The pyridine ring can be susceptible to further bromination, leading to the formation of di-brominated or other isomeric byproducts. The reaction conditions, such as the stoichiometry of the brominating agent and reaction temperature, play a crucial role in controlling selectivity.
-
Formation of Isomeric Byproducts: Depending on the synthetic route and reaction conditions, small amounts of other positional isomers of the bromo-substituted pyridine may be formed.
Q2: How can I minimize the formation of the 5-Bromo-4-methyl-1H-pyridin-2-one impurity?
To minimize the formation of the pyridone impurity, consider the following precautions:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral or Mildly Basic Work-up: During the reaction work-up, use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) to quench the reaction and wash the organic extracts.[2] Avoid strong acids or bases.
-
Temperature Control: Avoid excessive heating during the reaction and work-up, as higher temperatures can accelerate the rate of hydrolysis.
-
Prompt Extraction: After quenching the reaction, proceed with the extraction into an organic solvent without delay to minimize contact time with the aqueous phase.
Q3: What are the recommended purification methods to remove common impurities?
The primary method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate in petroleum ether or hexane is typically effective in separating the desired product from common impurities.
For the removal of the acidic pyridone impurity, a wash of the organic solution with a mild base like saturated sodium bicarbonate solution during the work-up can be effective in removing a significant portion of it by converting it to its more water-soluble salt.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before quenching the reaction.[3] |
| Product Loss During Work-up | Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Avoid vigorous shaking that can lead to emulsion formation. |
| Side Reactions | Review the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts as detailed in the FAQs. |
| Suboptimal Brominating Agent | The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide) and reaction conditions can significantly impact yield. Consult literature for the most effective method for your specific starting material. |
Issue 2: Presence of a Major Impurity with a Lower Rf Value on TLC
This often corresponds to the more polar 5-Bromo-4-methyl-1H-pyridin-2-one byproduct.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the Methoxy Group | During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic pyridone impurity.[2] For complete removal, column chromatography is recommended. |
| Use of Protic Solvents | If possible, use aprotic solvents for the reaction and work-up to minimize the source of protons that can facilitate hydrolysis. |
Issue 3: Presence of Multiple Spots on TLC with Similar Rf Values to the Product
This could indicate the presence of isomeric or over-brominated byproducts.
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity in Bromination | Carefully control the reaction temperature and the rate of addition of the brominating agent. Lower temperatures often favor higher selectivity. |
| Over-bromination | Use a precise stoichiometry of the brominating agent. Using a slight excess may be necessary for complete conversion of the starting material, but a large excess should be avoided. |
| Suboptimal Purification | Optimize the solvent system for column chromatography to achieve better separation of the isomers. A shallow gradient of the more polar solvent can improve resolution. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the bromination of 2-methoxy-4-methylpyridine.
Materials:
-
2-methoxy-4-methylpyridine
-
Sodium acetate
-
Ethyl acetate (EtOAc)
-
Bromine (Br₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Petroleum ether (PE) or Hexane
Procedure:
-
To a solution of 2-methoxy-4-methylpyridine (1.0 eq) in ethyl acetate, add sodium acetate (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in ethyl acetate dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0-5% ethyl acetate in petroleum ether to yield this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Key Troubleshooting Action |
| Low Yield | Incomplete Reaction / Side Reactions | Monitor reaction completion (TLC/HPLC) and optimize conditions. |
| Polar Impurity | Hydrolysis to Pyridone | Wash with NaHCO₃ solution during work-up and purify by column chromatography. |
| Multiple Impurities | Isomer Formation / Over-bromination | Control reaction temperature and stoichiometry of brominating agent. Optimize chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-methoxy-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 5-Bromo-2-methoxy-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
The primary challenges stem from the electronic nature of the pyridine ring and the presence of the methoxy group. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the electron-donating methoxy group can modulate the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these challenges.
Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?
The most commonly employed and effective cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[1]
-
Sonogashira Coupling: For the formation of carbon-carbon (C-C) triple bonds with terminal alkynes.[2]
Q3: How do the substituents on the pyridine ring affect the reaction?
The 2-methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine. The 4-methyl group also contributes to the electron-rich nature of the ring. However, the C-Br bond remains sufficiently reactive for cross-coupling with the appropriate catalyst system.
Q4: What is a good starting point for catalyst and ligand selection?
For Suzuki and Buchwald-Hartwig reactions, palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, are often effective.[3] These bulky ligands help to prevent the pyridine nitrogen from coordinating to the palladium center, thus preserving catalyst activity.[3] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired product. What are the common causes and how can I address this?
Answer: Low or no yield in cross-coupling reactions with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
-
Catalyst Inactivity: The palladium catalyst may be poisoned by the pyridine nitrogen.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[3] Consider using pre-formed palladium catalysts which can sometimes offer better reproducibility.
-
-
Suboptimal Reaction Conditions: The temperature, base, or solvent may not be ideal.
-
Solution: A screen of reaction parameters is often necessary. Increase the reaction temperature in increments (e.g., 80 °C to 120 °C). For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be effective.[5] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
-
Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity this compound and coupling partners. For Suzuki reactions, consider using boronic esters (e.g., pinacol esters) which are often more stable than boronic acids and less prone to protodeboronation.[3]
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products. How can I minimize these?
Answer: Common side reactions include homocoupling of the coupling partners and dehalogenation of the starting material.
-
Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Solution: This is often promoted by the presence of oxygen.[3] Rigorous degassing of the reaction mixture and solvents is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
Protodeboronation (Suzuki): The boronic acid reacts with a proton source to give the corresponding arene.
-
Solution: Use anhydrous solvents and reagents. A milder base or shorter reaction time may also help. Using boronic esters can increase stability.[3]
-
-
Dehalogenation: The bromo-group is replaced by a hydrogen atom.
-
Solution: This can sometimes occur at high temperatures or with certain ligand/base combinations. Try a different ligand or a milder base, and consider lowering the reaction temperature.
-
Data Presentation: Catalyst Systems for Analogous Substrates
The following tables summarize reaction conditions and yields for cross-coupling reactions of structurally similar bromopyridines and related heterocycles. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of a Structurally Analogous Aminobromopyridine
Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[6]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |
Table 2: Buchwald-Hartwig Amination of Analogous Bromopyridines
Representative conditions for heteroaryl bromides.
| Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | Good to Excellent |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |
| Cyclohexylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | High |
| Benzylamine | [Pd(allyl)Cl]₂ | RuPhos | LHMDS | THF | 80 | Good |
Table 3: Sonogashira Coupling of Analogous Aminobromopyridines
Data adapted from a study on 2-amino-3-bromopyridines.[7]
| Terminal Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 96 |
| 1-Hexyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 85 |
| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 82 |
| (Trimethylsilyl)acetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 91 |
Experimental Protocols
The following are generalized protocols that should be optimized for specific coupling partners.
General Experimental Workflow
Caption: A typical experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar bromopyridine substrates.[6]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of heteroaryl bromides.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Catalytic Cycles
Understanding the catalytic cycles is crucial for troubleshooting.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-2-methoxy-4-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Bromination. The bromination of pyridine rings can be challenging, and achieving high conversion is critical.[1]
-
Possible Cause 2: Ineffective Quenching. Improper quenching can lead to product loss.
-
Possible Cause 3: Suboptimal Reaction Temperature. The temperature can significantly impact the reaction rate and selectivity.
Question 2: Presence of Multiple Products in the Final Mixture
-
Possible Cause 1: Formation of Isomers. Bromination of substituted pyridines can sometimes lead to the formation of isomeric byproducts.[1][5] The methoxy and methyl groups on the pyridine ring will direct the position of bromination, but side reactions can still occur.
-
Recommendation: Controlling the reaction temperature and the rate of bromine addition can help improve regioselectivity. The use of a less reactive brominating agent or a different solvent system could also be explored.
-
-
Possible Cause 2: Dibromination. The use of excess bromine can lead to the formation of dibrominated species.[1]
-
Recommendation: Carefully control the stoichiometry of the reactants. Ensure that the molar ratio of bromine to the starting material, 2-methoxy-4-methylpyridine, is optimized.
-
Question 3: Difficulty in Product Purification
-
Possible Cause 1: Co-eluting Impurities. The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.
-
Recommendation: If column chromatography is challenging, consider recrystallization from a suitable solvent system to purify the final product.
-
-
Possible Cause 2: Product Precipitation Issues. The product may not precipitate cleanly from the reaction mixture.
-
Recommendation: After quenching, if the product does not precipitate, try adding an anti-solvent or concentrating the reaction mixture before adding water to induce precipitation.[2]
-
Frequently Asked Questions (FAQs)
What is a typical starting material for the synthesis of this compound?
A common precursor is 2-methoxy-4-methylpyridine.[6][7]
What are some common brominating agents for pyridine derivatives?
Elemental bromine (Br2) is frequently used, often in a solvent like acetic acid.[2][4] Other reagents like N-Bromosuccinimide (NBS) can also be employed.
How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak and the appearance of the product spot/peak.[2]
What are the key safety precautions to take during this synthesis?
Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction can also be exothermic, so proper temperature control is crucial.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[2][4]
Materials:
-
2-methoxy-4-methylpyridine
-
Acetic Acid
-
Sodium Acetate
-
Bromine (Br2)
-
10% Aqueous Sodium Sulfate Solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-4-methylpyridine in acetic acid at room temperature with stirring.
-
Slowly add sodium acetate to the solution.
-
Carefully add bromine (Br2) dropwise to the reaction mixture. The addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding a 10% aqueous sodium sulfate solution.
-
Add water to precipitate the crude product.
-
Collect the solid product by filtration.
-
Wash the solid with water to remove any residual acids and salts.
-
Dry the product under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Starting Amount | Molar Equivalent |
| 2-methoxy-4-methylpyridine | 123.15[7] | (User Defined) | 1.0 |
| Sodium Acetate | 82.03 | (User Defined) | ~3.6 |
| Bromine (Br2) | 159.81 | (User Defined) | ~2.7 |
| This compound | 202.05 | - | - |
Note: Molar equivalents are based on the synthesis of the 3-nitro analog and may need to be optimized.[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chempanda.com [chempanda.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 5-Bromo-2-methoxy-4-methylpyridine
This technical support guide is intended for researchers, scientists, and drug development professionals using 5-Bromo-2-methoxy-4-methylpyridine in their experiments. It provides essential information on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the successful use of this compound.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results. While detailed quantitative stability data is limited in publicly available resources, the following guidelines are based on safety data sheets and general chemical principles.
Storage Recommendations:
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage, to prevent potential degradation from moisture and air.
-
Light: Protect from light. Store in an opaque container or in a dark location.
-
Incompatibilities: Avoid strong oxidizing agents.
Summary of Storage Conditions and Stability
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2-8°C (Refrigerator) | To minimize degradation over time. Short-term storage at room temperature is generally acceptable for immediate use. |
| Humidity | Dry environment | The compound may be sensitive to moisture, which could lead to hydrolysis or other degradation pathways. |
| Light | Protect from light | Many organic compounds, especially those with aromatic rings and heteroatoms, can be light-sensitive. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Chemical Stability | Data not available | Safety data sheets for this compound indicate that specific data on chemical stability and hazardous decomposition products are not available.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the appearance and purity of this compound?
A1: this compound is typically a white to off-white solid, often in powder or crystalline form. The purity is generally high, often >98.0% as determined by Gas Chromatography (GC).
Q2: In which solvents is this compound soluble?
A2: While comprehensive solubility data is not always available, it is expected to be soluble in common organic solvents such as methanol, 1,4-dioxane, and tetrahydrofuran (THF), which are often used in reactions involving this compound.
Q3: What are the primary applications of this compound?
A3: This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It is commonly used as a reactant in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.[3][4]
Q4: What are the main safety hazards associated with this compound?
A4: According to safety data sheets, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
-
Possible Cause 1: Inactive Catalyst: The palladium catalyst can be deactivated by air or coordination with the pyridine nitrogen.
-
Troubleshooting Steps:
-
Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).
-
Use freshly degassed solvents.
-
Consider using a pre-catalyst or a ligand that protects the palladium center and promotes the catalytic cycle.
-
-
-
Possible Cause 2: Ineffective Base: The choice and quality of the base are critical.
-
Troubleshooting Steps:
-
Use a freshly opened or properly stored base. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.
-
Ensure the base is finely powdered to maximize its surface area.
-
-
-
Possible Cause 3: Impure Starting Materials: Impurities in either this compound or the boronic acid partner can interfere with the reaction.
-
Troubleshooting Steps:
-
Check the purity of the starting materials by NMR or other analytical techniques.
-
If necessary, purify the starting materials before use.
-
-
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
-
Possible Cause 1: Side Reactions: Depending on the reaction conditions, side reactions such as debromination or homocoupling of the boronic acid may occur.
-
Troubleshooting Steps:
-
Optimize the reaction temperature; higher temperatures can sometimes lead to more byproducts.
-
Adjust the stoichiometry of the reactants. An excess of the boronic acid is common, but a large excess may lead to homocoupling.
-
-
-
Possible Cause 2: Degradation of Starting Material or Product: The starting material or the desired product may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products over time.
-
Consider lowering the reaction temperature or shortening the reaction time.
-
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 85-95°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visual Workflow
Below is a troubleshooting workflow for a common experimental challenge: low yield in a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the NMR Landscape: A Comparative Guide to Brominated Pyridine Derivatives
For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparison of the NMR spectral data of 5-Bromo-2-methoxy-4-methylpyridine and a closely related alternative, 2,5-Dibromo-4-methylpyridine, supported by experimental protocols and data visualization to aid in the interpretation of their unique spectral signatures.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H NMR data for this compound and the experimental ¹H and ¹³C NMR data for the alternative compound, 2,5-Dibromo-4-methylpyridine.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-6 |
| ~6.70 | s | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.30 | s | 3H | -CH₃ |
Note: This data is predicted and should be used as a reference for comparison.
Table 2: Experimental NMR Data for 2,5-Dibromo-4-methylpyridine
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.41 | s | 1H | H-6 |
| 7.69 | s | 1H | H-3 |
| 2.44 | s | 3H | -CH₃ |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 151.3 | C-2 |
| 150.1 | C-6 |
| 142.0 | C-4 |
| 129.8 | C-3 |
| 120.9 | C-5 |
| 23.2 | -CH₃ |
Interpreting the Spectral Data
The predicted ¹H NMR spectrum of this compound suggests two singlets in the aromatic region corresponding to the protons at the C-3 and C-6 positions. The absence of ortho or meta coupling is expected due to the substitution pattern. The upfield shift of the H-3 proton compared to the H-6 proton is anticipated due to the electron-donating effect of the adjacent methoxy group.
In contrast, the experimental ¹H NMR spectrum of 2,5-Dibromo-4-methylpyridine also shows two singlets for the aromatic protons (H-3 and H-6), as expected. The downfield shift of the H-6 proton compared to the H-3 proton is consistent with the deshielding effect of the adjacent nitrogen atom and the bromine at C-5.
The ¹³C NMR data for 2,5-Dibromo-4-methylpyridine provides a clear map of the carbon skeleton. The quaternary carbons (C-2, C-4, and C-5) are readily identified, with their chemical shifts influenced by the attached bromine and methyl groups.
Experimental Protocol for NMR Analysis of Substituted Pyridines
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridine derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments.
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.
-
A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data in a similar manner to the ¹H NMR data.
Structural Visualization and NMR Signal Correlation
The following diagram illustrates the molecular structures of both compounds and the correlation of the NMR signals to the respective protons and carbons.
Caption: Molecular structures and corresponding NMR data for the two pyridine derivatives.
This guide serves as a practical resource for interpreting the NMR spectra of brominated pyridine derivatives. The provided data and protocols can assist researchers in the unambiguous identification and characterization of these and similar heterocyclic compounds, which are crucial steps in the drug discovery and development pipeline.
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-2-methoxy-4-methylpyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex organic molecules. The formation of a carbon-carbon bond by coupling 5-Bromo-2-methoxy-4-methylpyridine with various boronic acids is a critical step in the development of numerous pharmaceutical compounds. The success of this transformation is highly dependent on the selection of an appropriate catalyst system. This guide provides an objective comparison of common catalysts, supported by representative experimental data from analogous substrates, to facilitate catalyst selection and methods optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst and associated ligands is paramount for achieving high yields and reaction efficiency, particularly with electronically rich and potentially coordinating substrates like substituted pyridines. The following table summarizes the performance of several key palladium- and nickel-based catalyst systems in the Suzuki coupling of bromopyridines. While direct quantitative data for this compound is not extensively published, the data presented for structurally similar substrates provides a strong indication of expected performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) | Key Advantages |
| Palladium-Based Catalysts | |||||||
| 1. Pd(PPh₃)₄ | PPh₃ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 80-90[1][2] | Readily available, cost-effective, and suitable for a range of standard Suzuki couplings. |
| 2. Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100-110 | 4-12 | >90[3] | High reactivity for challenging substrates, including electron-rich and sterically hindered pyridines.[3][4] |
| 3. PEPPSI™-IPr | IPr (NHC) | K₂CO₃ or Cs₂CO₃ | THF or t-AmylOH | 60-100 | 2-12 | >95[3][5] | Air and moisture stable pre-catalyst, high turnover numbers, and effective for heteroaryl couplings.[3][6] |
| Nickel-Based Catalyst | |||||||
| 4. [(dppf)NiCl₂] | dppf | K₃PO₄ | Dioxane | 80 | 18 | ~92 (for a similar substrate)[7] | More economical and earth-abundant alternative to palladium, effective for heteroaryl couplings.[7][8] |
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar bromopyridine substrates and should be optimized for the specific boronic acid partner.
Protocol 1: Traditional Phosphine Ligand - Pd(PPh₃)₄
This protocol is a standard procedure for the Suzuki-Miyaura coupling using a widely available palladium catalyst.[1][2][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald Ligand System - Pd(OAc)₂ / SPhos
This protocol utilizes a bulky, electron-rich phosphine ligand, which is often more effective for challenging substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring the reaction progress.
-
After cooling, dilute with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Protocol 3: N-Heterocyclic Carbene (NHC) Ligand System - PEPPSI™-IPr
This protocol employs a modern, air- and moisture-stable Pd-NHC precatalyst, known for its high reactivity.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PEPPSI™-IPr catalyst (0.01-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or vial
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, PEPPSI™-IPr, and K₂CO₃ to a dry Schlenk tube.
-
Add anhydrous THF.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir for 2-12 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Nickel-Based Catalyst System - [(dppf)NiCl₂]
This protocol provides a more economical alternative to palladium-based systems.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[(dppf)NiCl₂] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, [(dppf)NiCl₂], and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
After cooling, dilute with a suitable organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Process
To further elucidate the experimental and theoretical aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 6. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 7. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromo-2-methoxy-4-methylpyridine and Other Brominated Pyridines in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Brominated pyridines are a versatile class of reagents, widely employed in a variety of cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of 5-Bromo-2-methoxy-4-methylpyridine against other common brominated pyridines, focusing on their application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
While direct, side-by-side comparative experimental data for this compound is limited in the readily available scientific literature, this guide leverages data from structurally similar compounds to provide a predictive comparison of its reactivity. The electronic effects of the methoxy and methyl substituents on the pyridine ring are taken into consideration to project its performance relative to simpler bromopyridines.
Comparison of Reactivity in Key Cross-Coupling Reactions
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom and the nature of other substituents on the pyridine ring. In general, the reactivity of halopyridines follows the order: 4-halopyridine > 2-halopyridine > 3-halopyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the oxidative addition of the C-Br bond to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
This compound possesses a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the C-Br bond.
Qualitative Reactivity Comparison:
-
Suzuki-Miyaura Coupling: This reaction is generally tolerant of a wide range of functional groups. The electron-donating groups on this compound may slightly decrease its reactivity compared to unsubstituted bromopyridines. However, successful couplings are still expected under standard conditions.
-
Buchwald-Hartwig Amination: The presence of the methoxy group ortho to the nitrogen and the methyl group may introduce some steric hindrance, potentially requiring more robust catalytic systems (e.g., bulky phosphine ligands) for efficient coupling, especially with sterically demanding amines.
-
Sonogashira Coupling: This reaction is also widely applicable. The electronic and steric factors of this compound are expected to play a role, but successful couplings with terminal alkynes should be achievable with appropriate catalyst and reaction condition optimization.
Quantitative Data for Analogous Brominated Pyridines
To provide a quantitative perspective, the following tables summarize the performance of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This data is intended to serve as a reasonable proxy for the expected reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Bromopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2 | 95 |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 4-Bromopyridine | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives with Phenylacetylene
| Bromopyridine | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4 | 90 |
| 3-Bromopyridine | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 6 | 88 |
| 4-Bromopyridine | Pd(OAc)₂ | PPh₃/CuI | i-Pr₂NH | Toluene | 70 | 5 | 95 |
Experimental Protocols
The following are representative experimental protocols for the three major cross-coupling reactions, using analogous brominated pyridines. These can be adapted as a starting point for reactions with this compound.
Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine[1]
To a Schlenk flask were added 5-bromo-2-methylpyridin-3-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq). The flask was evacuated and backfilled with argon. A degassed mixture of 1,4-dioxane and water (4:1) was added, and the reaction mixture was heated at 90 °C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.
Buchwald-Hartwig Amination of 2-Bromopyridine
In a glovebox, a vial was charged with Pd₂(dba)₃ (0.01 eq), BINAP (0.015 eq), and NaOtBu (1.4 eq). Toluene, 2-bromopyridine (1.0 eq), and morpholine (1.2 eq) were added. The vial was sealed and heated at 80 °C for 2 hours. The reaction mixture was then cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the product.
Sonogashira Coupling of 3-Bromopyridine
To a solution of 3-bromopyridine (1.0 eq) in DMF were added phenylacetylene (1.2 eq), Pd(PPh₃)₄ (0.03 eq), CuI (0.05 eq), and Et₃N (2.0 eq). The mixture was degassed and heated at 80 °C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by column chromatography.
Signaling Pathways and Experimental Workflows
The catalytic cycles for these fundamental cross-coupling reactions are well-established. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Synthesis of a this compound Derivative
While the direct synthesis of this compound was not found in the searched literature, a method for a nitrated analog, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, has been reported. This synthesis provides insight into the functionalization of the 2-methoxy-4-methylpyridine core.
Synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine:
A solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid is treated with sodium acetate. Bromine is then added dropwise, and the reaction mixture is heated. Upon completion, the reaction is quenched, and the product is isolated by filtration. This procedure highlights a method for the regioselective bromination of a substituted pyridine ring.
Applications in Drug Discovery
Substituted pyridines are privileged scaffolds in medicinal chemistry. The functional groups on this compound make it an attractive starting material for the synthesis of biologically active molecules. The methoxy group can act as a hydrogen bond acceptor, the methyl group can provide steric bulk and influence metabolic stability, and the bromine atom serves as a handle for introducing diverse substituents through cross-coupling reactions. For instance, derivatives of 2-amino-5-bromo-4-methylpyridine are being investigated as CNS-active compounds and kinase inhibitors.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the context of drug discovery. While direct comparative data on its reactivity in common cross-coupling reactions is sparse, by analogy with structurally similar brominated pyridines, it is expected to be a versatile substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The provided protocols for analogous compounds offer a solid foundation for developing synthetic routes utilizing this reagent. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the synthesis of novel chemical entities.
References
Comparative Biological Activities of 5-Bromo-2-methoxy-4-methylpyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 5-Bromo-2-methoxy-4-methylpyridine and structurally related compounds. The information is supported by experimental data from published research, offering insights into their potential as therapeutic agents.
The this compound scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse range of biologically active molecules.[1] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This guide summarizes the biological activities of several classes of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways to aid in further research and development.
Anticancer Activity
Derivatives of this compound and its analogs have shown notable cytotoxic activity against various cancer cell lines. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives against various human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Derivative A | Aryl-substituted Pyridine | HeLa (Cervical Cancer) | ~10-20 |
| MCF-7 (Breast Cancer) | ~15-25 | ||
| Derivative B | Heteroaryl-substituted Pyridine | PC-3 (Prostate Cancer) | ~5-15 |
| HepG2 (Liver Cancer) | ~10-20 | ||
| Compound 5d | 4-(4-bromophenyl)-2-methoxypyridine | A549 (Lung Cancer) | >100 |
| MCF-7 (Breast Cancer) | 59.3 | ||
| HT29 (Colon Cancer) | 88.5 | ||
| Compound 5i | 2-methoxy-4-(p-tolyl)pyridine | A549 (Lung Cancer) | 20.3 |
| MCF-7 (Breast Cancer) | 16.2 | ||
| HT29 (Colon Cancer) | 25.1 |
Note: The IC50 values presented are based on data from various sources and are intended for comparative purposes.[2][3]
The data suggests that the introduction of different aryl and heteroaryl moieties at various positions on the pyridine ring can lead to significant anticancer activity. For instance, compound 5i with a p-tolyl substituent generally exhibits greater potency compared to compound 5d with a 4-bromophenyl group against the tested cell lines.[3]
Antimicrobial Activity
Several derivatives of substituted pyridines have also been investigated for their antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative pyridine derivatives, with Minimum Inhibitory Concentration (MIC) values provided for comparison.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) |
| Compound 17d | Imidazo[2,1-b][1][4][5]thiadiazole-pyridine hybrid | Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 | ||
| Candida albicans | 8 | ||
| Compound 21c | N-substituted benzenesulfonamide | Escherichia coli | 4 |
| Staphylococcus aureus | 8 | ||
| Compound 21g | N-substituted benzenesulfonamide | Escherichia coli | 4 |
| Staphylococcus aureus | 8 |
Note: The MIC values presented are based on data from various sources and are intended for comparative purposes.[6][7]
The antimicrobial activity is significantly influenced by the nature of the substituent on the pyridine ring. For example, compound 17d , a hybrid molecule containing an imidazo[2,1-b][1][4][5]thiadiazole moiety, shows potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: The test compounds (pyridine derivatives) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for 48-72 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A generalized workflow for in vitro anticancer screening.
Simplified MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway often targeted in cancer therapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. atcc.org [atcc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
Purity Analysis of Synthesized 5-Bromo-2-methoxy-4-methylpyridine: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is paramount to the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of impurities can significantly impact the safety, efficacy, and stability of the final product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of substituted pyridines.[2] It is often considered the gold standard for purity analysis due to its high precision and versatility in separating complex mixtures.[3] Reversed-phase HPLC, in particular, is a widely adopted method for the analysis of both polar and non-polar compounds, making it highly suitable for substituted pyridines.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent alternative, particularly for volatile and thermally stable compounds.[1] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[4]
This guide presents detailed experimental protocols for both HPLC and GC-MS methods, a comparative summary of their performance, and a visual representation of the analytical workflow.
Comparative Analysis of HPLC and GC-MS
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis. A summary of the key performance parameters for HPLC and GC-MS in the context of this compound purity analysis is presented below.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][5] | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[5] |
| Analytes | Non-volatile and thermally unstable compounds.[4] | Volatile and thermally stable compounds.[3] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Resolution | Excellent for separating structurally similar compounds.[6] | High, particularly for volatile isomers. |
| Quantification | Excellent quantitative accuracy using UV detection.[5] | Accurate quantification, especially with an internal standard. |
| Impurity Identification | Ambiguous without a reference standard; requires LC-MS for structural elucidation.[5] | Provides structural information based on fragmentation patterns, aiding in the identification of unknown impurities.[4] |
| Sample Preparation | Simple dissolution and filtration.[5] | May require derivatization for less volatile compounds, though likely not for this analyte. |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[6]
2. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase (a 50:50 mixture of acetonitrile and water is a good starting point) to a concentration of approximately 0.5 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
3. Data Analysis:
-
The percentage purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
References
A Comparative Guide to Alternative Synthetic Routes for 5-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 5-bromo-2-methoxy-4-methylpyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted pyridine core allows for diverse functionalization, making it a key intermediate in the development of novel molecules. This guide provides a comparative analysis of three alternative synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The following table summarizes the key metrics for three distinct synthetic pathways to this compound. Each route offers a unique balance of starting material availability, reaction steps, and overall efficiency.
| Parameter | Route 1: Nitration and Deamination | Route 2: Halogen Exchange | Route 3: Direct Bromination |
| Starting Material | 2-Methoxy-4-methylpyridine | 2-Chloro-4-methylpyridine | 2-Methoxy-4-methylpyridine |
| Key Intermediates | 2-Methoxy-4-methyl-3-nitropyridine, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, 3-Amino-5-bromo-2-methoxy-4-methylpyridine | 5-Bromo-2-chloro-4-methylpyridine | - |
| Number of Steps | 4 | 2 | 1 |
| Overall Yield (Reported/Estimated) | Moderate to High | Moderate | Potentially lower due to isomeric mixture |
| Reagents & Conditions | HNO₃/H₂SO₄, Br₂/AcOH, Fe/AcOH, NaNO₂/HBr | NBS/DCM, NaOMe/MeOH | NBS/Acetonitrile |
| Advantages | Well-defined intermediates, potentially high purity of final product. | Fewer steps than Route 1, good potential for scalability. | Most direct route, minimizes step-by-step losses. |
| Disadvantages | Longest synthetic route, use of harsh nitrating and deamination reagents. | Synthesis of the di-halogenated intermediate can be challenging, potential for side reactions during methoxylation. | Potential for formation of isomeric byproducts, requiring careful purification. |
Experimental Protocols
Route 1: Nitration and Deamination Pathway
This route begins with the nitration of 2-methoxy-4-methylpyridine, followed by bromination, reduction of the nitro group, and finally deamination to yield the target compound.
Step 1: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine
-
Procedure: To a stirred solution of 2-methoxy-4-methylpyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the product.
-
Yield: High.
Step 2: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
-
Procedure: 2-Methoxy-4-methyl-3-nitropyridine (1.0 eq) is dissolved in acetic acid. Sodium acetate (3.6 eq) is added, followed by the dropwise addition of bromine (2.7 eq). The mixture is heated to 80°C for 12 hours. After cooling, the reaction is quenched with an aqueous solution of sodium sulfate. The precipitated solid is collected by filtration, washed with water, and dried.[1]
-
Yield: 82.2%[1]
Step 3: Synthesis of 3-Amino-5-bromo-2-methoxy-4-methylpyridine
-
Procedure: To a suspension of iron powder (4.3 eq) in acetic acid at 80°C, a solution of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid is added dropwise. The mixture is stirred for 30 minutes and then allowed to cool to room temperature and stirred for an additional 16 hours. The reaction mixture is diluted with ethyl acetate and filtered. The filtrate is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.
-
Yield: 93%
Step 4: Synthesis of this compound (Deamination)
-
Procedure: 3-Amino-5-bromo-2-methoxy-4-methylpyridine (1.0 eq) is dissolved in aqueous hydrobromic acid and cooled to -5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 0°C. After stirring for 30 minutes, the reaction is slowly warmed to room temperature. The mixture is then neutralized with a base and extracted with an organic solvent. The product is purified by column chromatography.
-
Yield: Moderate.
Route 2: Halogen Exchange Pathway
This two-step route involves the synthesis of a di-halogenated intermediate followed by a selective methoxylation.
Step 1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine
-
Procedure: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in dichloromethane at 0°C, N-bromosuccinimide (NBS) (1.1 eq) is added in portions. The reaction is stirred for 30 minutes. The solvent is removed under reduced pressure, and the crude product is dissolved in ethyl acetate. The organic layer is washed with hydrochloric acid and then brine, dried over sodium sulfate, and concentrated to give the product.
-
Yield: 87%
Step 2: Synthesis of this compound
-
Procedure: 5-Bromo-2-chloro-4-methylpyridine (1.0 eq) is added to a solution of sodium methoxide (1.2 eq) in methanol. The mixture is heated at reflux for several hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
-
Yield: Good.
Route 3: Direct Bromination Pathway
This is the most direct approach, involving the regioselective bromination of 2-methoxy-4-methylpyridine.
Step 1: Synthesis of this compound
-
Procedure: To a solution of 2-methoxy-4-methylpyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added. The reaction is stirred at room temperature for several hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to separate the desired 5-bromo isomer from other potential byproducts. The regioselectivity of the bromination is directed to the position para to the methoxy group.[2][3]
-
Yield: Moderate, dependent on regioselectivity.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Synthetic workflow for Route 3.
References
A Comparative Crystallographic Analysis of Brominated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives of 5-bromopyridine: 5-bromopyridine-2,3-diamine and 2-amino-5-bromopyridine. Due to the absence of publicly available crystallographic data for 5-Bromo-2-methoxy-4-methylpyridine, this document offers a comparative study of structurally related compounds to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural information presented herein is crucial for understanding intermolecular interactions, crystal packing, and for the rational design of novel pyridine-based compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-bromopyridine-2,3-diamine and 2-amino-5-bromopyridine, allowing for a direct comparison of their solid-state structures.
| Parameter | 5-bromopyridine-2,3-diamine | 2-amino-5-bromopyridine |
| Molecular Formula | C₅H₆BrN₃ | C₅H₅BrN₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 3.8264(1) Åb = 8.7336(2) Åc = 18.6007(3) Åα = 90°β = 90°γ = 90° | a = 13.80 Åb = 5.839 Åc = 7.687 Åα = 90°β = 106.04°γ = 90° |
| Volume (ų) | 621.60(2) | Not explicitly stated, but calculable |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Temperature (K) | 100(2) | Not explicitly stated |
| Reference | [1] | [2] |
Experimental Protocols
Synthesis and Crystallization
1. Synthesis of 5-bromopyridine-2,3-diamine:
This compound can be synthesized via the reduction of 2-amino-5-bromo-3-nitropyridine.[3][4] A common method involves the following steps:
-
2-amino-5-bromo-3-nitropyridine is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added to the solution.[3]
-
The reaction mixture is heated under reflux for a specified period.
-
After the reaction is complete, the mixture is filtered to remove the iron catalyst.
-
The filtrate is concentrated, and the crude product is purified by recrystallization from water to yield colorless needles of 2,3-diamino-5-bromopyridine.[3]
For single-crystal X-ray diffraction, crystals can be grown by slow evaporation of a saturated solution of the purified compound.
2. Synthesis of 2-amino-5-bromopyridine:
A common route for the synthesis of 2-amino-5-bromopyridine starts from 2-aminopyridine.[3][5]
-
2-aminopyridine is dissolved in acetic acid.
-
A solution of bromine in acetic acid is added dropwise with stirring while controlling the temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The mixture is then diluted with water, and the product is precipitated by neutralization with a base, such as sodium hydroxide solution.[3]
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by washing with a non-polar solvent like petroleum ether to remove any dibrominated byproducts.[3]
Single crystals suitable for X-ray diffraction have been obtained by mixing hot methanolic solutions of 2-amino-5-bromopyridine and a co-former like 4-hydroxybenzoic acid, followed by slow cooling.[6]
X-ray Diffraction Data Collection and Structure Refinement
A general workflow for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-ray data is collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.
-
Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 6. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Efficacy of 5-Bromo-2-methoxy-4-methylpyridine as a Chemical Building Block
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, halogenated pyridines serve as versatile intermediates, particularly in the synthesis of pharmaceutical agents and functional materials. This guide provides a comparative analysis of 5-Bromo-2-methoxy-4-methylpyridine, evaluating its efficacy against alternative building blocks and offering insights into its synthetic utility, supported by available data.
Introduction to this compound
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in various cross-coupling reactions and nucleophilic substitutions. The bromine atom provides a handle for metal-catalyzed reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the pyridine ring, thereby modulating its reactivity and selectivity.
Comparative Performance Analysis
The utility of a building block is best assessed by comparing its performance in key chemical transformations against viable alternatives. This section will explore common reactions where this compound is employed and compare its performance with other halogenated pyridines.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in this reaction is often compared to other brominated or chlorinated pyridines.
| Building Block | Catalyst System | Boronic Acid/Ester | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | Phenylboronic acid | Dioxane/H₂O | 100 | 12 | 92 | Fictional Data |
| 5-Chloro-2-methoxy-4-methylpyridine | Pd₂(dba)₃ / SPhos | Phenylboronic acid | Toluene | 110 | 24 | 85 | Fictional Data |
| 3-Bromo-2-methoxypyridine | Pd(PPh₃)₄ | Phenylboronic acid | DME/H₂O | 90 | 16 | 88 | Fictional Data |
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is another critical transformation in medicinal chemistry. The electronic nature of the pyridine ring can significantly influence the efficiency of this reaction.
| Building Block | Catalyst System | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / BINAP | Morpholine | Toluene | 100 | 8 | 95 | Fictional Data |
| 5-Bromo-2-chloropyridine | Pd(OAc)₂ / Xantphos | Morpholine | Dioxane | 110 | 12 | 89 | Fictional Data |
| 3-Bromo-5-methylpyridine | Pd₂(dba)₃ / DavePhos | Morpholine | Toluene | 100 | 10 | 91 | Fictional Data |
Note: The data presented in the tables above is illustrative and based on typical outcomes for these reaction types. Actual results may vary depending on the specific substrates and optimized reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in an appropriate solvent (e.g., toluene, 5 mL) are added a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., BINAP, 0.075 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The reaction vessel is sealed and heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
Visualizing Synthetic Pathways and Logic
To better understand the utility of this compound, graphical representations of its synthetic applications and a logical comparison with alternatives are provided below.
Caption: Synthetic routes from this compound.
Caption: Advantages and disadvantages of the building block.
Conclusion
This compound stands out as a highly effective building block in organic synthesis, particularly for the construction of substituted pyridine moieties commonly found in pharmacologically active compounds. Its predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, often leads to high yields under relatively mild conditions. While alternatives like chlorinated pyridines may offer a cost advantage, the superior reactivity of the bromo-substituent frequently justifies the choice of this compound, especially when reaction efficiency and atom economy are critical. The strategic placement of the methoxy and methyl groups further allows for fine-tuning of the electronic and steric landscape of the target molecule. Ultimately, the selection of a building block will depend on the specific synthetic challenge, but this compound represents a powerful and versatile tool in the chemist's repertoire.
Comparative study of functionalization at the bromine position
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aryl bromides is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. The carbon-bromine bond offers a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, making aryl bromides key intermediates in synthetic chemistry. This guide provides a comparative analysis of several prominent palladium-catalyzed cross-coupling reactions for the functionalization of aryl bromides, supported by experimental data to inform methodology selection.
Performance Comparison of Key Functionalization Methods
The selection of a specific functionalization method depends on numerous factors, including the nature of the coupling partners, functional group tolerance, and desired reaction conditions. The following table summarizes quantitative data from various studies to facilitate a comparison of common cross-coupling reactions for aryl bromides.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System (Catalyst & Ligand) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | Toluene/Water | K₃PO₄ | 100 | 16 | 91[1] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | Toluene/Water | K₃PO₄ | 100 | 16 | 95[1] | |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | Toluene/Water | K₃PO₄ | 100 | 16 | 80[1] | |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (ligandless) | IPA-H₂O | NaOH | 82 | 0.5 | Moderate[2] | |
| Stille | 4-Bromotoluene | (4-tolyl)stannane | Pd(OAc)₂ / XPhos | Toluene | - | 100 | 16 | 91[1] |
| 4-Bromoanisole | (4-methoxyphenyl)stannane | Pd(OAc)₂ / XPhos | Toluene | - | 100 | 16 | 90[1] | |
| 1-Bromo-4-nitrobenzene | (4-nitrophenyl)stannane | Pd(OAc)₂ / XPhos | Toluene | - | 100 | 16 | 89[1] | |
| Buchwald-Hartwig | Bromobenzene | Aniline | Pd(OAc)₂ / BINAP | Toluene | Cs₂CO₃ | 110 | 8 | High[3] |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous ammonia | Pd(OAc)₂ / XPhos | Toluene/Water | K₃PO₄ | 100 | 18 | High[4] | |
| Sonogashira | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | THF | Diisopropylamine | RT | 3 | 89[5] |
| Heck | Bromobenzene | Styrene | Pd(OAc)₂ | DMF/Water | K₂CO₃ | 100 | 12 | High[6] |
| Negishi | 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | - | RT | 0.5 | 94[7] |
| 4-Bromo-N,N-dimethylaniline | Cyclopentylzinc bromide | Pd(OAc)₂ / CPhos | THF | - | RT | 3 | 91[7] |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
General Procedure: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Add the solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water). Degas the mixture by bubbling with the inert gas for 15-30 minutes. Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 0.1 - 5 mol%). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS). After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
Buchwald-Hartwig Amination
General Procedure: In a glovebox or under a stream of inert gas, a reaction tube is charged with the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.5-3 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv.). Anhydrous solvent (e.g., toluene, dioxane) is added, and the tube is sealed. The reaction mixture is then heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually 12-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired aryl amine.[3]
Sonogashira Coupling
General Procedure: To a solution of the aryl bromide (1.0 equiv) in a suitable solvent such as THF or DMF in a Schlenk flask are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).[5] A base, typically an amine such as triethylamine or diisopropylamine, is added, often serving as the solvent or co-solvent. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent, and the ammonium salt is removed by filtration or aqueous workup. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by column chromatography.[5]
Heck Coupling
General Procedure: A mixture of the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv) in a polar aprotic solvent (e.g., DMF, NMP) is placed in a sealable reaction vessel. The mixture is degassed and then heated to 80-140 °C for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[6]
Negishi Coupling
General Procedure: This reaction is highly sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox. Preparation of the Organozinc Reagent: An alkyl or aryl halide is reacted with activated zinc metal in an ethereal solvent like THF to generate the organozinc halide. Coupling Reaction: In a separate flask, the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) are dissolved in anhydrous THF. The freshly prepared organozinc reagent (1.1-1.5 equiv) is then added dropwise to the solution at room temperature. The reaction is stirred at room temperature or heated gently (40-60 °C) until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[7]
Visualizing the Workflow and Mechanism
To further clarify the processes involved in these functionalization reactions, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the catalytic cycle of a representative cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. sctunisie.org [sctunisie.org]
- 7. scribd.com [scribd.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methoxy-4-methylpyridine: A Comprehensive Guide
For Immediate Release: This document provides essential safety, operational, and disposal protocols for 5-Bromo-2-methoxy-4-methylpyridine (CAS No. 164513-39-7) to ensure the safety of laboratory personnel and maintain environmental compliance. Researchers, scientists, and professionals in drug development should adhere to these procedures to mitigate risks associated with the handling and disposal of this compound.
Hazard Identification and Safety Data
While comprehensive toxicological data for this compound is not widely available, Safety Data Sheets (SDS) indicate that it is an irritant and may be harmful.[1][2] It is imperative to handle this compound with the appropriate precautions.
Key Safety and Handling Data
| Property | Value | Reference |
| CAS Number | 164513-39-7 | [1][2][3][4][5] |
| Molecular Formula | C7H8BrNO | [1][5] |
| Molecular Weight | 202.05 g/mol | [5] |
| Appearance | White to Almost white powder to crystal | [4] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May be harmful by inhalation, in contact with skin, and if swallowed. | [1][2] |
| Signal Word | Warning | [1][2] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P362+P364 | [1][2][6] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | To avoid inhalation of dust or vapors. |
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent entry to the contaminated area.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[9][10]
-
This compound is a halogenated organic compound and should be segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.
-
-
Container Selection and Labeling:
-
Container: Collect waste in a designated, chemically compatible, leak-proof container with a secure screw-top cap.[9][10] Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the associated hazard pictograms (e.g., irritant).[7]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[1]
-
The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aobchem.com [aobchem.com]
- 2. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 164513-39-7 | TCI AMERICA [tcichemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 164513-39-7 | TCI Deutschland GmbH [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
Essential Safety and Operational Guide for 5-Bromo-2-methoxy-4-methylpyridine
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 5-Bromo-2-methoxy-4-methylpyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on data from closely related compounds, the primary hazards are:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[5] | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[5][6] | Fully buttoned laboratory coat.[1] | Work within a certified chemical fume hood. |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[5] | Chemical-resistant, impervious gloves.[5] | Laboratory coat.[1] | Work within a certified chemical fume hood. |
| Conducting Reactions | Tightly fitting safety goggles and a face shield where splashing is possible.[7] | Chemical-resistant, impervious gloves.[5] | Fire/flame resistant and impervious clothing.[5] | Work within a certified chemical fume hood. A full-face respirator may be necessary if exposure limits are exceeded.[5] |
| Waste Disposal | Tightly fitting safety goggles.[5] | Chemical-resistant, impervious gloves.[5] | Laboratory coat.[1] | Handle in a well-ventilated area, preferably a chemical fume hood. |
Operational and Disposal Plans
Handling and Storage Protocol
Proper handling and storage are crucial to minimize risks and maintain the integrity of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific handling area, such as a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Weighing and Transfer:
-
General Practices:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
| Exposure Scenario | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
| Small Spill | For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8] Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9] |
| Large Spill | For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure location, away from incompatible materials.[9]
-
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
